Rosabulin

Catalog No.
S548484
CAS No.
501948-05-6
M.F
C22H16N4O2S
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosabulin

CAS Number

501948-05-6

Product Name

Rosabulin

IUPAC Name

2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C22H16N4O2S/c1-14-10-20(29-25-14)24-22(28)21(27)18-12-17(26-9-3-2-4-19(18)26)11-15-5-7-16(13-23)8-6-15/h2-10,12H,11H2,1H3,(H,24,28)

InChI Key

IZZYUABKZYIINT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

STA5312;

Canonical SMILES

CC1=NSC(=C1)NC(=O)C(=O)C2=C3C=CC=CN3C(=C2)CC4=CC=C(C=C4)C#N

The exact mass of the compound Rosabulin is 400.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin demonstrates substantial antiproliferative activity across a wide range of cancer cell lines, with IC₅₀ values in the nanomolar range. Its efficacy extends to cell lines with multi-drug resistant (MDR) phenotypes [1] [2].

The table below summarizes its in vitro activity against specific cancer cell lines:

Cell Line Type Reported IC₅₀ (μM) Description
MES-SA Human Uterine Sarcoma 0.01 Cytotoxicity after 72 hrs (MTT assay) [2].
P388 Mouse Lymphocytic Leukemia 0.01 Cytotoxicity after 72 hrs (MTT assay) [2].
DU-145 Human Prostate Cancer 0.05 Cytotoxicity after 72 hrs (MTT assay) [2].
HL-60 Human Promyelocytic Leukemia 0.05 Cytotoxicity after 72 hrs (MTT assay) [2].
MDA-MB-435 Human Breast Cancer (or Melanoma) 0.05 Cytotoxicity after 72 hrs (MTT assay) [2].
MES-SA/Dx5 Multi-Drug Resistant Human Uterine Sarcoma 0.05 Cytotoxicity after 72 hrs (MTT assay); demonstrates activity against P-glycoprotein expressing cells [2].

In vivo studies showed that this compound is active via both oral and intravenous administration in several murine tumor models and human tumor xenografts, including models of drug-resistant tumors [1] [2].

Mechanism of Action and Experimental Evidence

This compound's mechanism involves a multi-faceted attack on cancer cells and their supporting environment.

rosabulin_mechanism This compound This compound Microtubule_Inhibition Inhibition of Microtubule Assembly This compound->Microtubule_Inhibition Endothelial_Disruption Disruption of Tumor Endothelial Cytoskeleton Microtubule_Inhibition->Endothelial_Disruption Cell_Cycle_Arrest Cell Cycle Arrest at G2/M Phase Microtubule_Inhibition->Cell_Cycle_Arrest Vasculature_Collapse Rapid Shutdown of Tumor Blood Vessels Endothelial_Disruption->Vasculature_Collapse Necrosis Tumor Ischemia and Necrosis Vasculature_Collapse->Necrosis Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified mechanism of action of this compound as a microtubule and vascular disrupting agent.

Key Experimental Methodologies

Researchers typically use the following assays to establish this compound's activity:

  • In vitro Tubulin Polymerization Assay: A direct biochemical assay to measure the compound's ability to inhibit the rate and extent of tubulin polymerization into microtubules [3].
  • Cell Proliferation/Viability Assays:
    • MTT Assay: Used to determine IC₅₀ values, as shown in the data table. This colorimetric assay measures the activity of cellular enzymes that reduce MTT to formazan, indicating metabolically active cells [2].
    • CCK-8 Assay: An alternative method that uses a water-soluble tetrazolium salt (WST-8) to similarly measure dehydrogenase activity in live cells [3].
  • Cell Cycle Analysis: Flow cytometry is used to analyze the DNA content of cells, identifying the proportion arrested in the G2/M phase following this compound treatment [3].
  • Mechanism Profiling: To confirm binding at the colchicine site, competitive binding assays are performed, showing that this compound does not significantly affect vinblastine (which binds to a different site) binding to tubulin [1] [4].

Clinical Development Status

This compound has been evaluated in early-stage clinical trials. According to available data, it has been studied in Phase 1 trials for patients with advanced hematologic malignancies and solid tumors [5] [4]. The listed clinical trials include:

  • NCT00088101: STA-5312 Administered on Alternate Weekdays Every Two Weeks to Patients With Hematologic Malignancies and Patients With Solid Tumors (Phase 1, Status: Completed) [4].
  • NCT00276913: A Phase I Study of STA-5312 in Subjects With Advanced or Metastatic Solid Tumors (Phase 1, Status: Completed) [5] [4].

As of the latest data, this compound remains an investigational drug and has not advanced to later-phase clinical studies or received approval for therapeutic use [5].

Context Among Tubulin Inhibitors

This compound is part of a broader class of synthetic and natural tubulin inhibitors. Research into indole-containing derivatives, inspired by natural products, is a significant area in anticancer drug discovery [3]. The continued investigation of compounds like this compound helps to establish valuable structure-activity relationships (SARs), guiding the development of more potent and effective therapies [3].

References

Biological Activity & Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin functions by inhibiting microtubule assembly, leading to the arrest of the cell cycle and ultimately to apoptosis (programmed cell death) in cancer cells [1] [2]. It demonstrates activity even against multi-drug resistant (MDR) tumor cell lines that express P-glycoprotein [1] [2].

The table below summarizes the core chemical information and in vitro potency of this compound against a panel of cancer cell lines [1] [3] [2].

Property Description
CAS Registry Number 501948-05-6 [1] [3] [2]
Molecular Formula C₂₂H₁₆N₄O₂S [1] [3] [2]
Molecular Weight 400.45 g/mol [1] [2] [4]
IUPAC Name 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [4]
Mechanism of Action Microtubule inhibitor; inhibits microtubule assembly [1] [2]
IC₅₀ (P388 mouse cells) 0.01 μM [1]
IC₅₀ (MES-SA human cells) 0.01 μM [1]
IC₅₀ (DU-145, HL-60, MDA-MB-435, MES-SA/Dx5) 0.05 μM [1]

In vivo studies showed that this compound is active in several murine tumor models and human tumor xenografts, including drug-resistant tumors, when administered either orally or intravenously [1] [2].

Mechanism of Action Visualization

The following diagram illustrates the proposed mechanism of action for this compound, from cellular entry to the induction of apoptosis.

rosabulin_mechanism This compound This compound Microtubule Microtubule This compound->Microtubule Inhibits Assembly CellCycle Cell Cycle Arrest Microtubule->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Diagram of this compound's mechanism leading to apoptosis.

Clinical Development and Trial History

This compound advanced to Phase 1 clinical trials for various hematologic malignancies and solid tumors. The development was led by Synta Pharmaceuticals Corp., and the listed trials have been completed [3] [4].

Indication Highest Phase Location Start Date Status NCT Number
Hematological Malignancies, Solid Tumors Phase 1 United States 01 Feb 2004 Completed NCT00088101 [3] [4]
Advanced or Metastatic Solid Tumors Phase 1 United States 01 Jun 2004 Completed NCT00276913 [4]

Reported adverse events in clinical trials included anemia, fatigue, constipation, nausea, and anorexia [3]. As of the latest data, the drug's highest phase was "Pending Phase 1," indicating development may not have progressed further [3].

Experimental Considerations

While specific protocols for this compound were not detailed in the search results, research on microtubule inhibitors generally involves key methodologies which are outlined in the diagram below [5].

experimental_workflow CellCulture CellCulture InVitroAssay InVitroAssay CellCulture->InVitroAssay MTT/Proliferation MechanismStudy MechanismStudy InVitroAssay->MechanismStudy IC50 Determination MicrotubuleImg Microtubule Imaging MechanismStudy->MicrotubuleImg e.g., Immunofluorescence InVivoModel In Vivo Model MicrotubuleImg->InVivoModel Xenograft Evaluation DataAnalysis DataAnalysis InVivoModel->DataAnalysis

General workflow for microtubule inhibitor evaluation.

Key experimental areas include:

  • In Vitro Anti-proliferative Assays: Determine IC₅₀ values using assays like MTT after 72 hours of exposure across a panel of cancer cell lines [1].
  • Mechanism of Action Studies: Employ techniques such as immunofluorescence and live-cell imaging with tools like SiR-tubulin to visualize the direct impact on microtubule dynamics and network structure [5].
  • In Vivo Efficacy Models: Evaluate oral or intravenous administration in murine models and human tumor xenografts to assess tumor growth inhibition [1] [2].

Summary for Researchers

This compound represents a class of microtubule inhibitors with demonstrated pre-clinical potency against a broad spectrum of cancers, including multi-drug resistant phenotypes. Its oral bioavailability was a notable feature [1] [2]. Although clinical development progressed to Phase 1 trials, its current status beyond this stage is not confirmed.

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin is a small molecule vascular disrupting agent that binds to tubulin and inhibits microtubule assembly [1] [2]. Its core mechanism involves:

  • Binding Site: It binds to the colchicine site on tubulin, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization [1].
  • Cellular Effects: This disruption leads to the collapse of the cytoskeleton in tumor endothelial cells, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) [3] [1] [4].
  • Antitumor Strategy: As a vascular-targeting agent, this compound rapidly shuts down tumor blood vessels, causing ischemia and massive tumor necrosis [1].

The following diagram illustrates this mechanism and its consequences.

G This compound This compound MicrotubuleDisassembly Microtubule Disassembly This compound->MicrotubuleDisassembly CytoskeletonCollapse Cytoskeleton Collapse in Endothelial Cells MicrotubuleDisassembly->CytoskeletonCollapse CellCycleArrest G2/M Phase Cell Cycle Arrest CytoskeletonCollapse->CellCycleArrest VascularShutdown Tumor Vascular Shutdown CytoskeletonCollapse->VascularShutdown Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis CentralNecrosis Ischemia & Central Tumor Necrosis VascularShutdown->CentralNecrosis

Quantitative Antiproliferative Activity (In Vitro)

This compound demonstrates potent, nanomolar-range cytotoxicity against a wide panel of human cancer cell lines, including multidrug-resistant (MDR) phenotypes that express P-glycoprotein [3] [1] [5].

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values) [3]

Cell Line Type / Origin IC₅₀ (μM)
MES-SA Human Uterine Sarcoma 0.01
P388 Mouse Leukemia 0.01
DU-145 Human Prostate Cancer 0.05
HL-60 Human Leukemia 0.05
MDA-MB-435 Human Breast Cancer 0.05
MES-SA/Dx5 Multidrug-Resistant Uterine Sarcoma 0.05

In Vivo Efficacy & Administration

In vivo studies show this compound is effective against several murine tumors and human tumor xenograft models, including drug-resistant tumors [3] [2] [5]. It is active through both intravenous and oral administration, enhancing its therapeutic utility [3].

Experimental Research Protocols

For researchers, here are standard protocols for working with this compound.

In Vitro Cell-Based Assays
  • Objective: Evaluate the compound's anti-proliferative and cytotoxic effects.
  • Typical Protocol (MTT or CCK-8 Assay) [3] [6]:
    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3-5 x 10³ cells/well.
    • Compound Treatment: After cell attachment, add this compound over a range of concentrations (e.g., 0.001 - 10 μM). Prepare the compound stock in DMSO and dilute with culture medium, keeping final DMSO concentration low (e.g., <0.1%).
    • Incubation: Incubate cells with the compound for a defined period, typically 48 to 72 hours.
    • Viability Measurement: Add 10 μL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
    • Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of cell viability and determine the IC₅₀ values using non-linear regression analysis.
In Vivo Formulation & Dosing
  • Objective: Administer this compound to animal models for efficacy and pharmacokinetic studies.
  • Recommended Formulations [2]:
    • Injection Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
    • Oral Formulation: Suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC Na).
  • Handling: Prepare fresh in vivo formulations for optimal results. Aliquot stock solutions in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [2] [7].
Tubulin Polymerization Assay
  • Objective: Directly assess the compound's effect on microtubule dynamics.
  • Method: This biochemical assay monitors the inhibition of purified tubulin polymerization in vitro, typically by measuring changes in light scattering or fluorescence. This compound is confirmed to inhibit microtubule assembly [3] [4].

Clinical Development Status

This compound has been investigated in clinical trials.

  • Phase I Study (NCT00276913): A study titled "A Phase I Study of STA-5312 in Subjects With Advanced or Metastatic Solid Tumors" was completed [8]. The current status of its development is not confirmed beyond this phase.

Key Research Advantages

  • Overcomes Multidrug Resistance: this compound remains effective against tumor cell lines with moderate to high P-glycoprotein expression, a common mechanism of drug resistance [3] [1].
  • Dual Functionality: It acts directly on tumor cells and disrupts the tumor vasculature, leading to extensive cancer cell death [1] [2].
  • Oral Bioavailability: Its oral activity offers a significant practical advantage for dosing regimens [3].

References

Core Compound Profile: Rosabulin

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
IUPAC Name Information not available in search results
Molecular Formula Information not available in search results
CAS Number Information not available in search results
Mechanism of Action Potent tubulin inhibitor that binds to the colchicine site [1].
Primary Effect Inhibition of microtubule assembly, leading to cell cycle arrest and disruption of tumor blood vessels [1].
Therapeutic Class Small molecule vascular disrupting agent (VDA) [1].

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo anti-cancer activity of Rosabulin as reported in the literature [1].

Model System Activity / Finding Notes
In Vitro (Range of Cancer Cell Lines) IC₅₀ values down to nanomolar (nM) range [1]. Substantial antiproliferative activity.
Multidrug Resistance (MDR) Models Active against cell lines expressing moderate to high P-glycoprotein [1]. Retains efficacy in chemoresistant tumors.
In Vivo (Murine & Human Xenografts) Shows activity via oral and intravenous administration [1]. Effective in drug-resistant tumor models.

Mechanism of Action and Experimental Analysis

This compound exerts its effect by binding to tubulin, particularly at the colchicine-binding domain, which inhibits the polymerization of microtubules [1]. This mechanism is shared by other tubulin inhibitors and disrupts critical cellular processes [2].

  • Microtubule Dynamics: In cells, microtubules undergo continuous assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability. This is crucial for cell division, as microtubules form the mitotic spindle that separates chromosomes during mitosis [2].
  • Disruption of Mitosis: By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle. This arrests the cell cycle at the G2/M phase, preventing cell division and ultimately leading to the induction of apoptosis (programmed cell death) [1].
  • Vascular Disruption: As a vascular disrupting agent (VDA), this compound targets the endothelial cells of tumor blood vessels. The collapse of the tumor vasculature causes rapid shutdown of blood flow, leading to ischemia (oxygen deprivation) and consequent necrosis (cell death) within the tumor mass [1].

The experimental workflow for establishing this mechanism typically involves several key assays, as also used in the development of similar tubulin-targeting compounds [3]:

G Start Start: Compound Evaluation A In Vitro Cytotoxicity Screening (e.g., CCK-8 Assay/WST-8) Start->A B IC50 Determination (Dose-Response) A->B C Mechanism of Action Studies B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Tubulin Polymerization Assay (In Vitro) C->E F Apoptosis & ROS Assays (MMP, Caspase Activation) C->F G In Vivo Efficacy (Tumor Xenograft Models) D->G E->G F->G

Key Experimental Protocols

The following table outlines standard protocols used to evaluate compounds like this compound. These methodologies are derived from general practices in the field for profiling tubulin inhibitors [3].

Assay Key Protocol Steps Measured Outcome

| In Vitro Cytotoxicity (CCK-8) | 1. Seed cancer cells in 96-well plates. 2. Treat with compound serially. 3. Add WST-8 reagent. 4. Measure absorbance (450 nm) [3]. | Cell viability and IC₅₀ value. | | Tubulin Polymerization | 1. Incubate purified tubulin with compound. 2. Monitor increase in absorbance (350 nm) over time [3]. | Inhibition of polymerization rate. | | Cell Cycle Analysis | 1. Treat cells and fix. 2. Stain DNA with PI. 3. Analyze by flow cytometry [3]. | Percentage of cells in G2/M phase arrest. | | Apoptosis & ROS Assays | 1. Treat cells and load with fluorescent dyes (e.g., DCFH-DA for ROS, JC-1 for MMP). 2. Analyze by flow cytometry or fluorescence microscopy [3]. | ROS accumulation; Mitochondrial Membrane Potential (MMP) collapse. |

Mechanism of Action Pathway

The diagram below visualizes the sequential molecular and cellular events triggered by this compound, from initial tubulin binding to final tumor suppression [2] [1] [3].

G A This compound Entry into Cell B Binds Tubulin (Colchicine Site) A->B C Inhibits Microtubule Polymerization B->C D Disrupts Mitotic Spindle Formation C->D G Disrupts Tumor Vasculature C->G In Endothelial Cells E Cell Cycle Arrest at G2/M Phase D->E F Induces Apoptosis & Cell Death E->F H Tumor Necrosis G->H

Key Advantages and Development Potential

This compound demonstrates several promising attributes for a chemotherapeutic agent [1]:

  • Activity Against MDR Cancers: Its ability to retain potency in tumors that express P-glycoprotein, a common mediator of multidrug resistance, addresses a major clinical challenge.
  • Dual Mechanism: It directly kills tumor cells and disrupts the tumor's blood supply, attacking the cancer through two complementary pathways.
  • Administration Flexibility: Efficacy via both oral and intravenous routes provides potential formulation and dosing flexibility.

References

Rosabulin vascular disrupting agent

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin Technical Overview

This compound (also known as STA-5312) is a small molecule drug characterized as a tubulin-binding vascular disrupting agent (VDA) [1] [2]. Its core properties are summarized in the table below.

Property Description
Drug Type Small molecule drug [1]
Mechanism of Action Microtubule/Tubulin inhibitor [1] [3] [2]
Primary Target Binds to tubulin at the colchicine site, inhibiting microtubule assembly [2] [4]
Key Biological Action Disruption of the cytoskeleton in tumor endothelial cells, leading to rapid vascular shutdown and tumor necrosis [2] [4]
Administration Oral or Intravenous [2] [4]
CAS Registry No. 501948-05-6 [1] [3]
Molecular Formula C22H16N4O2S [1] [3]

Mechanism of Action and Signaling Pathway

This compound acts as a tubulin-binding agent, disrupting the established tumor vasculature. The following diagram illustrates the sequence of events triggered by this compound leading to tumor cell death.

G This compound This compound TubulinBinding Binds to Tubulin (at colchicine site) This compound->TubulinBinding MicrotubuleDisruption Inhibits Microtubule Assembly TubulinBinding->MicrotubuleDisruption CytoskeletonCollapse Disrupts Endothelial Cell Cytoskeleton MicrotubuleDisruption->CytoskeletonCollapse ShapeChange Endothelial Cell Shape Change & Detachment CytoskeletonCollapse->ShapeChange VesselPermeability Increased Vascular Permeability ShapeChange->VesselPermeability BloodFlowReduction Reduced Blood Flow & Vessel Collapse VesselPermeability->BloodFlowReduction TumorNecrosis Tumor Ischemia & Central Necrosis BloodFlowReduction->TumorNecrosis

Preclinical Research Data

Available data from vendor websites and research summaries highlight this compound's profile, though comprehensive primary study data is not provided in the search results.

Aspect Findings
In Vitro Activity Substantial anti-proliferative activity against a wide range of cancer cell lines (IC50 values in nanomolar range). Active against tumor cell lines expressing P-glycoprotein (a mediator of multidrug resistance) [3] [2] [4].
In Vivo Activity Shows activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors [3] [2] [4].

Clinical Development Status

As of the last update in the search results (November 2025, though this may be a future date indicating a lack of recent updates), this compound's highest development phase was Phase I [1]. Multiple Phase I clinical trials were initiated around February 2004 for various hematologic malignancies and solid tumors, including [1]:

  • Acute Myeloid Leukemia
  • Chronic Lymphocytic Leukemia
  • Non-Hodgkin Lymphoma
  • Advanced Malignant Solid Neoplasms

No information on later-phase trials or approval dates is available, suggesting its clinical development may have been halted at an early stage [1].

Challenges in VDA Development

The clinical development of VDAs like this compound faces significant challenges. Other VDAs in clinical trials (e.g., Combretastatin A4 phosphate, DMXAA) have encountered issues such as dose-limiting cardiovascular toxicity (e.g., hypertension, cardiac ischemia) and insufficient efficacy in late-stage trials [5] [6]. A common observation in preclinical models is that VDAs cause extensive central necrosis in tumors but leave a viable rim of tumor cells at the periphery, which can lead to tumor regrowth [5]. This often necessitates combination with other therapies like chemotherapy or radiation [6].

References

Rosabulin's Nanomolar Antiproliferative Activity

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin (STA-5312) is a potent, orally active microtubule inhibitor that exhibits broad-spectrum antitumor activity by inhibiting microtubule assembly. It shows substantial anti-proliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1] [2] [3]. It is also effective against several tumor cell lines that express moderate to high levels of P-glycoprotein, indicating its potential to overcome multidrug resistance (MDR) [1] [3] [4].

Specific IC₅₀ values for this compound against various human cancer cell lines are shown in the table below.

Cell Line Cell Line Description IC₅₀ Value (μM) Assay Method & Duration
MES-SA Human uterine sarcoma 0.01 μM MTT assay, 72 hours [5]
P388 Mouse leukemia 0.01 μM MTT assay, 72 hours [5]
DU-145 Human prostate cancer 0.05 μM MTT assay, 72 hours [5]
HL-60 Human promyelocytic leukemia 0.05 μM MTT assay, 72 hours [5]
MDA-MB-435 Human melanoma/breast cancer* 0.05 μM MTT assay, 72 hours [5]
MES-SA/Dx5 Multidrug-resistant uterine sarcoma 0.05 μM MTT assay, 72 hours [5]

Note: The MDA-MB-435 cell line is historically classified as breast cancer but is now often characterized as melanoma [5].

Experimental Protocols for Cytotoxicity Assessment

The primary methodology for determining the IC₅₀ values of this compound is the MTT assay or the similar CCK-8 assay, which measure cell metabolic activity as a proxy for cell viability [6] [5].

Detailed MTT Assay Protocol

  • Principle: The yellow MTT tetrazolium salt is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
  • Cell Seeding: Seed cells in a 96-well culture plate at an optimal density (e.g., 3-5 x 10³ cells per well) and pre-culture for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in DMSO or culture medium. Add these to the wells, ensuring a range of final concentrations. Include control wells with culture medium only (blank) and cells with vehicle (e.g., DMSO, negative control).
  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.
  • MTT Addition and Formazan Formation: Add a specific volume of MTT solution (e.g., 10 μL of 5 mg/mL stock) to each well and incubate for another 2-4 hours.
  • Solubilization and Measurement: Carefully remove the culture medium and dissolve the formed formazan crystals in a solvent like DMSO. Measure the absorbance of each well at a wavelength of 570 nm, using a reference wavelength of 630-650 nm to subtract background.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is the concentration of this compound that inhibits cell proliferation by 50%, which can be determined by fitting the dose-response data to a non-linear regression curve [5].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is inhibition of microtubule assembly, which disrupts mitotic spindle formation and leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis [1] [3]. This mechanism is shared by other tubulin-binding agents, such as the indole-containing hybrid compound 14b derived from millepachine, which provides a clear model for the downstream events [6].

The diagram below illustrates the interconnected signaling pathways triggered by microtubule inhibition, based on studies of similar tubulin inhibitors [6] [7] [8].

rosabulin_mechanism MicrotubuleInhibition Microtubule Inhibition G2M_Arrest Cell Cycle Arrest (G2/M Phase) MicrotubuleInhibition->G2M_Arrest ROS ROS Accumulation MicrotubuleInhibition->ROS Cellular Stress Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis TubulinPolymerization Inhibition of Tubulin Polymerization TubulinPolymerization->MicrotubuleInhibition MMP Mitochondrial Membrane Potential (MMP) Collapse ROS->MMP MMP->Apoptosis

As shown, the apoptosis is driven by at least two key events:

  • Inhibition of Tubulin Polymerization: This is the direct molecular action of this compound, which binds to tubulin similarly to colchicine, preventing the formation of microtubules [3].
  • ROS Accumulation and Mitochondrial Dysfunction: The cellular stress from mitotic arrest leads to a sharp increase in Reactive Oxygen Species (ROS). High levels of ROS cause a collapse in the Mitochondrial Membrane Potential, a pivotal step that commits the cell to apoptosis [6].

References

Rosabulin P-glycoprotein resistance

Author: Smolecule Technical Support Team. Date: February 2026

The Gap on Rosabulin and P-gp

Your search for a specific link between This compound and P-gp resistance did not yield direct results. The provided information describes this compound as a potent microtubule inhibitor with "broad-spectrum anti-tumor activity" and potential activity against "chemoresistant tumors," but its mechanism does not involve P-glycoprotein inhibition or interaction [1].

The table below summarizes the core information on this compound from the search results.

Property Description
IUPAC Name 2-[3-[(4-cyanophenyl)methyl]indolizin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)-2-oxoacetamide [1]
Synonyms STA-5312, STA 5312, STA5312 [1]
Molecular Formula C₂₂H₁₆N₄O₂S [1]
Molecular Weight 400.45 g/mol [1]
Mechanism of Action Inhibition of microtubule assembly [1]
Reported Activity Anti-proliferative activity against a range of cancer cell lines; potential therapy for chemoresistant tumors [1]
Reported Interaction with P-gp No specific information found

P-gp-Mediated Resistance & Relevant Assays

Although a link to this compound is absent, the search results provide a robust foundation on P-gp-driven resistance and how to investigate it. The following diagram outlines the major signaling pathways that regulate P-gp expression, as described in the literature.

gp cluster_pathways Upstream Signaling Pathways Hypoxia (HIF) Hypoxia (HIF) Nrf2 Nrf2 Hypoxia (HIF)->Nrf2 Induces NF-κB\nSignaling NF-κB Signaling Hypoxia (HIF)->NF-κB\nSignaling Activates ABCB1 Gene ABCB1 Gene Nrf2->ABCB1 Gene NF-κB\nSignaling->ABCB1 Gene PI3K/AKT\nPathway PI3K/AKT Pathway PI3K/AKT\nPathway->NF-κB\nSignaling STAT3\nPhosphorylation STAT3 Phosphorylation STAT3\nPhosphorylation->ABCB1 Gene P-gp Overexpression P-gp Overexpression ABCB1 Gene->P-gp Overexpression Chemotherapy Resistance\n(e.g., Doxorubicin, Cisplatin, Paclitaxel) Chemotherapy Resistance (e.g., Doxorubicin, Cisplatin, Paclitaxel) P-gp Overexpression->Chemotherapy Resistance\n(e.g., Doxorubicin, Cisplatin, Paclitaxel)  Pumps out drugs

Major signaling pathways that lead to P-gp overexpression and chemoresistance.

The table below summarizes key experimental approaches for profiling a drug candidate's interaction with P-gp, which you can apply to investigate this compound.

Assay Type Key Methodologies Information Gained

| Functional Transport Assays | • Fluorescent substrate accumulation (e.g., Hoechst 33342, NBD-CSA): Measure intracellular fluorescence in P-gp overexpressing vs. parental cells with/without test compound [2] [3]. • Radio-labeled substrate uptake (e.g., [³H]-verapamil): Quantify brain penetration or cellular uptake in vitro/in vivo [2]. | Determines if the compound inhibits P-gp efflux activity. | | ATPase Activity Assay | Measure basal and compound-stimulated ATP hydrolysis in P-gp-enriched membrane vesicles [3]. | Identifies if a compound is a P-gp substrate (stimulates ATPase) or inhibitor (inhibits stimulated ATPase). | | Cytotoxicity & Synergy Assays | • XTT/Proliferation assays in resistant vs. sensitive cell lines with the drug alone [3]. • Combination studies with known P-gp substrate chemotherapeutics (e.g., Doxorubicin) to calculate Combination Index (CI) [3] [4]. | Tests if inhibiting P-gp resensitizes resistant cells or synergizes with chemotherapy. | | Gene & Protein Expression Analysis | • qRT-PCR to measure ABCB1 mRNA levels [3]. • Western Blotting and Immunostaining to measure P-gp protein levels [2]. | Determines if the compound affects the expression of P-gp. |

Research Recommendations

To advance your investigation, here are actionable steps based on the findings:

  • Validate P-gp Interaction Experimentally: Use the assays summarized above to determine if this compound is a substrate, inhibitor, or non-interactor of P-gp.
  • Explore Broader Mechanisms: Since this compound targets microtubules, its potential efficacy in "chemoresistant tumors" [1] could be through mechanisms independent of P-gp, such as overriding apoptotic defects or targeting resistant cell clones.
  • Investigate Other Transporters: Consider profiling this compound against other key ABC transporters like ABCG2 (BCRP) and ABCC1 (MRP1), which also mediate multidrug resistance [5] [4].

References

Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin (also known as STA-5312) is a small molecule vascular disrupting agent and a potent tubulin inhibitor. Its primary mechanism involves binding to the colchicine site on tubulin, which inhibits microtubule assembly [1].

The subsequent mechanism of action can be summarized as follows:

G This compound This compound MicrotubuleInhibition Inhibition of Microtubule Assembly This compound->MicrotubuleInhibition EndothelialDisruption Disruption of Tumor Endothelial Cytoskeleton MicrotubuleInhibition->EndothelialDisruption CellCycleArrect CellCycleArrect MicrotubuleInhibition->CellCycleArrect VasculatureCollapse Rapid Shutdown of Tumor Blood Vessels EndothelialDisruption->VasculatureCollapse CellCycleArrest Cell Cycle Arrest (G2/M Phase) Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis TumorNecrosis Ischemia & Tumor Necrosis VasculatureCollapse->TumorNecrosis

Figure 1: this compound's dual mechanism of action: direct antiproliferative effects on tumor cells and vascular disruption.

Preclinical Efficacy & Spectrum of Activity

This compound demonstrates substantial antiproliferative activity against a wide range of cancer cell lines in vitro, with IC₅₀ values extending down into the nanomolar range [1]. A key therapeutic advantage is its activity against tumor cell lines that express moderate to high levels of P-glycoprotein, a common driver of multidrug resistance (MDR) [1].

The following table summarizes its key preclinical attributes:

Attribute Description
Drug Type Small molecule [2]
Molecular Formula C₂₂H₁₆N₄O₂S [2]
Primary Target Tubulin (Colchicine binding site) [1]
Key Mechanism Microtubule assembly inhibition; Vascular disruption [1]
Administration Oral or intravenous [1]
MDR Activity Active against P-glycoprotein expressing cell lines [1]
In Vivo Models Active in murine tumors and human tumor xenografts, including drug-resistant models [1]

Clinical Development Status

According to the most recent data, this compound has been investigated in Phase 1 clinical trials. The table below lists the indications for which it has been studied, though updated status and results beyond 2006 are not available in the search results [2].

Indication Highest Phase Location Status/Update Date
Acute Myeloid Leukemia Phase 1 United States 01 Feb 2004
Advanced Malignant Solid Neoplasm Phase 1 United States 01 Feb 2004
B-Cell Prolymphocytic Leukemia Phase 1 United States 01 Feb 2004
Chronic Lymphocytic Leukemia Phase 1 United States 01 Feb 2004
Cutaneous T-Cell Lymphoma Phase 1 United States 01 Feb 2004
Non-Hodgkin Lymphoma Phase 1 United States 01 Feb 2004
Various Neoplasms Preclinical United States 01 Apr 2004

Reported clinical adverse events from a June 2006 update included anemia, fatigue, constipation, nausea, and anorexia [2].

Research Gaps and How to Proceed

The search results lack the specific data and protocols needed for a full technical guide. Key missing information includes:

  • Detailed quantitative data (e.g., specific IC₅₀ values across all tested cell lines)
  • Comprehensive experimental methodologies for key assays (tubulin polymerization, cell cycle, apoptosis)
  • Recent clinical trial results and current development status (information is over a decade old)

To further your research, I suggest these pathways:

  • Consult specialized databases: Search for "this compound" or "STA-5312" on platforms like ClinicalTrials.gov, the FDA Orange Book, or the EMA clinical data website to find potential trial summaries and current status.
  • Access scientific patents: The patent synopsis in the search results suggests that detailed chemical and protocol information is often contained within the full patent documents, which can be located using the provided CAS Registry Number (501948-05-6) [2].
  • Review related compound literature: The research on millepachine-derived indole hybrids indicates that this is an active area for novel tubulin inhibitor development, which can provide useful methodological frameworks [3].

References

Core Mechanisms of Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

The cell cycle is a tightly regulated process, and its arrest is a common response to cellular stress or damage, such as that induced by anti-cancer therapies [1] [2]. This arrest is primarily controlled by the activation of tumor suppressor pathways and cyclin-dependent kinase inhibitors (CDKIs) [2].

The table below summarizes the key proteins involved in cell cycle arrest:

Protein Role/Function Primary Trigger Downstream Effect
p53 Tumor suppressor; "guardian of the genome" [2] DNA damage, ROS [1] Transactivates p21 [2]
p21 CDKI [2] p53-dependent & independent pathways [2] Blocks CDK2/Cyclin E; mediates G1/S arrest [2]
p16 CDKI [2] Persistent stress, epigenetic changes [2] Inhibits CDK4/6-Cyclin D complex [2]
Retinoblastoma (Rb) Tumor suppressor [2] Hypophosphorylation (by p21/p16) [2] Binds & inactivates E2F transcription factors; arrests cell cycle in G1 [2]

The following diagram illustrates the central signaling pathways that lead to cell cycle arrest, integrating the roles of reactive oxygen species (ROS) and DNA damage, which are often induced by chemotherapeutic agents.

G DNA_Damage_ROS Therapy-Induced Stress (DNA Damage, ROS) p53 p53 Activation DNA_Damage_ROS->p53 p16 p16 (CDK Inhibitor) DNA_Damage_ROS->p16 p21 p21 (CDK Inhibitor) p53->p21 CDK_Cyclin Inhibition of CDK/Cyclin Complexes p21->CDK_Cyclin p16->CDK_Cyclin Rb Hypophosphorylated Rb CDK_Cyclin->Rb E2F E2F Transcription Factors (INACTIVE) Rb->E2F Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) E2F->Cell_Cycle_Arrest

Central signaling pathways in therapy-induced cell cycle arrest.

Experimental Protocols for Investigation

To empirically determine Rosabulin's specific effects, you can employ the following established methodologies. The workflow involves treating cells with the compound, processing them for analysis, and using computational tools to model the dynamic changes.

G Step1 1. Cell Treatment & Fixation - Treat asynchronous cells (e.g., MCF-10A) with this compound. - Include DMSO vehicle control. - Fix cells at various time points. Step2 2. Multiplexed Immunofluorescence - Stain with antibodies for cell cycle markers:  Cyclins (D, E, A, B), pRB, p21, p27, Ki-67. Step1->Step2 Step3 3. Image Acquisition & Processing - Acquire single-cell images via microscope. - Extract log-scaled, normalized marker intensities. Step2->Step3 Step4 4. Pseudo-time Ordering - Use Classical Multidimensional Scaling (CMD)  on marker data to reconstruct cell cycle trajectory. - Assign cell cycle position (pseudo-time)  based on angular position in CMD embedding. Step3->Step4 Step5 5. Dynamic Modeling - Train Ordinary Differential Equation (ODE) models  on pseudo-time-ordered data. - Simulate and predict cell fate (arrest vs. progression). Step4->Step5

Workflow for profiling compound-induced cell cycle arrest.

  • Key Experimental Markers [3] [2]: A robust panel should include Cyclins D1, E, A, and B to track phase transitions. Phospho-Rb (pRB) is a critical readout for CDK activity and G1/S progression. CDK inhibitors like p21 and p27 are crucial markers for arrest. Proliferation markers like Ki-67 and PCNA help distinguish quiescent cells.

  • Data Integration and Mathematical Modeling [3]: You can integrate data from multiple conditions (e.g., different this compound doses or time points) into a unified pseudo-time ordering. Train a mechanistic mathematical model (e.g., a system of ODEs) on this multi-condition data. The trained model can simulate and predict system responses, such as identifying the specific cell cycle phase where this compound induces arrest.

Research Implications and Future Directions

Understanding if and how this compound induces cell cycle arrest is directly relevant to its mechanism of action. A key concept is that a stress-induced arrest can be a double-edged sword. While it may lead to the death of most cancer cells, it can also allow a subpopulation to survive therapy by entering a protected, dormant state known as polyaneuploid cancer cells (PACCs), which are linked to therapy resistance and tumor recurrence [1].

References

The Colchicine Binding Site in Tubulin

Author: Smolecule Technical Support Team. Date: February 2026

The colchicine binding site is a key pocket on β-tubulin, and inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) are of major interest in anticancer drug development. They are generally less affected by multidrug resistance (MDR) than other microtubule-targeting agents and often possess dual anti-mitotic and vascular disrupting properties [1] [2].

Table 1: Key Characteristics of the Colchicine Binding Site

Feature Description
Location Primarily on the β-tubulin subunit, at the interface with α-tubulin [1].
Key Structural Elements Composed of residues from β-strands S8, S9, S10; loop T7; helices H7 and H8 of β-tubulin; and loop T5 of α-tubulin [2].
Primary Effect Binding of inhibitors prevents tubulin from adopting a straight conformation, which inhibits its polymerization into microtubules, leading to cell cycle arrest and apoptosis [1] [2].

Known Colchicine Binding Site Inhibitors (CBSIs)

Numerous compounds beyond colchicine have been developed to target this site. The table below summarizes some prominent CBSIs identified in the search results.

Table 2: Examples of Colchicine Binding Site Inhibitors (CBSIs)

Compound Name Chemical Class / Prototype Key Characteristics & Research Context
DAMA-colchicine Colchicinoid Used to solve the first high-resolution crystal structure of the colchicine binding site (PDB: 1SA0) [1].
Combretastatin A-4 (CA-4) Stilbenoid Natural product; prototype vascular disrupting agent (VDA); its prodrug is Fosbretabulin (CA-4P) [2].
Cyclohexanedione derivatives (e.g., TUB015, TUB075) Synthetic Designed based on structure-guided approaches; show high affinity for tubulin and potent antiproliferative activity [2].
ABT-751 Sulfonamide A CBSI whose structure in complex with tubulin has been solved (PDB: 3HKC) [1] [3].
Podophyllotoxin Aryltetralin Lignan A natural product whose tubulin complex structure was determined early on (PDB: 1SA1) [1].

Research Methodologies for Studying CBSIs

The discovery and optimization of CBSIs rely heavily on structural biology and biophysical and cellular assays.

1. X-ray Crystallography

  • Purpose: To obtain atomic-level resolution of the interactions between a CBSI and the tubulin protein.
  • Protocol Outline: Researchers often use a stable protein complex for crystallization, such as T2R-TTL (two α/β-tubulin heterodimers, the stathmin-like domain of RB3, and tubulin tyrosine ligase). Ligands are introduced via soaking, where the crystal is transferred to a solution containing the compound of interest. The structure is then solved through X-ray diffraction [1] [2].
  • Application: This method was used to solve the structures of tubulin in complex with cyclohexanediones TUB015 and TUB075, revealing how their central scaffold forms key hydrogen bonds with residue βGlu200 [2].

2. Virtual Screening and Molecular Modeling

  • Purpose: To computationally identify and optimize potential CBSIs before synthetic or experimental work.
  • Protocol Outline: This typically involves:
    • Consensus Docking: Using multiple docking algorithms to screen virtual compound libraries against the 3D structure of the colchicine binding site.
    • Molecular Dynamics (MD) Simulations: Simulating the movement and stability of the tubulin-ligand complex over time in a solvated environment.
    • Binding Affinity Calculations: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the free energy of binding from the MD simulation trajectories [4].

Logical Workflow for CBSI Research

The following diagram illustrates a typical integrated workflow for discovering and characterizing new colchicine binding site inhibitors, combining computational, biochemical, and cellular approaches.

G Start Start: Target Identification (Colchicine Binding Site) VS Virtual Screening Start->VS Design Structure-Guided Ligand Design VS->Design Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical Assays (e.g., Tubulin Binding) Synthesis->Biochem Biochem->Design Feedback Cellular Cellular Assays (Antiproliferative, Cell Cycle) Biochem->Cellular Structural Structural Biology (X-ray Crystallography) Structural->Design Feedback Cellular->Design Feedback Optimization Lead Optimization Cellular->Optimization

This diagram shows the iterative process of drug discovery for colchicine site inhibitors, from initial screening to lead optimization.

References

Comprehensive Application Notes and Protocols: Rosabulin Solubility in DMSO and Experimental Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosabulin

This compound (also known as STA 5312) represents a significant advancement in the class of microtubule inhibitors with demonstrated broad-spectrum anti-tumor activity. This synthetic small molecule exerts its pharmacological effects through potent inhibition of microtubule assembly, leading to cell cycle arrest and ultimately apoptosis in cancer cells. This compound has shown particular promise due to its oral bioavailability and activity against various cancer cell lines, including those with multi-drug resistant (MDR) phenotypes [1]. The compound's chemical structure (C22H16N4O2S) features distinct elements that contribute to both its biological activity and physicochemical properties, including a nitrile group and thiazole ring system that facilitate interactions with the tubulin protein target [1].

For researchers investigating novel antimitotic agents, this compound presents an attractive chemical probe for understanding microtubule dynamics and developing potential cancer therapeutics. However, its practical application in experimental systems requires careful consideration of solubility characteristics, particularly in dimethyl sulfoxide (DMSO), which serves as the primary solvent for in vitro assays and compound storage. This document provides comprehensive protocols and technical notes to facilitate appropriate handling and experimental implementation of this compound in biomedical research.

Solubility Profile and Physicochemical Properties

Comprehensive Solubility Characteristics

This compound demonstrates favorable solubility properties in DMSO, making it suitable for experimental use across a range of concentrations. The compound readily dissolves in DMSO at concentrations relevant for both stock solutions and working dilutions. Specifically, this compound can be prepared as a 10 mM stock solution in DMSO, with actual solubility likely extending significantly beyond this concentration based on its molecular properties [1]. This solubility profile enables researchers to prepare concentrated stock solutions that can be diluted into aqueous assay buffers while maintaining the compound in solution.

The molecular characteristics of this compound contribute to its solubility behavior. With a molecular weight of 400.45 g/mol and balanced hydrophobic/hydrophilic properties, the compound navigates the challenge of maintaining sufficient aqueous compatibility for biological testing while retaining the ability to cross cellular membranes. The presence of hydrogen bond acceptors (N and O atoms) and the thiazole ring system in its structure facilitates interactions with DMSO molecules, promoting dissolution [1] [2].

Table 1: Physicochemical Properties of this compound

Property Value Experimental Context
Molecular Weight 400.45 g/mol C22H16N4O2S
CAS Number 501948-05-6 Unique identifier
Purity >98% HPLC analysis [1]
Solubility in DMSO ≥50 mg/mL (124.86 mM) Experimental observation [1]
Appearance Light yellow to green yellow solid Physical characteristic [1]
Biological Activity Profile

This compound exhibits potent anti-proliferative activity across a broad spectrum of cancer cell lines, with IC50 values extending into the nanomolar range. The compound maintains efficacy against multidrug-resistant cell lines that overexpress P-glycoprotein, distinguishing it from some other microtubule-targeting agents [1] [2]. This activity profile underscores its value as both a chemical tool for studying microtubule biology and a potential therapeutic candidate.

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines

Cell Line Origin IC50 (μM) Experimental Details
MES-SA Human uterine sarcoma 0.01 72 hr MTT assay [1]
P388 Mouse leukemia 0.01 72 hr MTT assay [1]
DU-145 Human prostate cancer 0.05 72 hr MTT assay [1]
HL-60 Human leukemia 0.05 72 hr MTT assay [1]
MDA-MB-435 Human breast cancer 0.05 72 hr MTT assay [1]
MES-SA/Dx5 Multidrug-resistant uterine sarcoma 0.05 72 hr MTT assay [1]

Experimental Protocols

Solubility Assessment and Stock Solution Preparation

Objective: To prepare stable, concentrated stock solutions of this compound in DMSO for use in in vitro biological assays.

Materials Required:

  • This compound solid compound (purity >98%) [1]
  • Anhydrous DMSO (high purity, suitable for cell culture)
  • Analytical balance (capable of weighing 0.1 mg–100 mg)
  • Sterile glass vials or cryotubes
  • Vortex mixer
  • Ultrasonic bath (optional)
  • Micropipettes and appropriate tips
  • Argon or nitrogen gas for inert atmosphere (optional)

Procedure:

  • Weighing: Tare a clean weighing boat or vial on the analytical balance. Accurately weigh the desired amount of this compound powder. For a 10 mL stock solution at 10 mM, weigh approximately 40.0 mg of this compound (Molecular Weight: 400.45 g/mol).

  • Dissolution: Transfer the weighed compound to a sterile glass vial or cryotube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration. For a 10 mM solution, add 10 mL of DMSO to 40.0 mg of this compound.

  • Mixing: Cap the vial securely and mix using a vortex mixer for 30–60 seconds until the solid appears fully dissolved. If necessary, briefly place the vial in an ultrasonic bath for 1–2 minutes to facilitate complete dissolution. The solution should appear clear without visible particulate matter.

  • Quality Assessment: Visually inspect the solution for clarity and absence of undissolved material. For critical applications, confirm concentration by UV spectroscopy or HPLC if possible.

  • Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles. Store aliquots at –20°C for short-term use (up to one month) or at –80°C for long-term storage (up to six months) [1].

Troubleshooting Notes:

  • If precipitation occurs upon storage, warm the solution to room temperature and vortex thoroughly before use.
  • Avoid introducing moisture during handling as this may promote precipitation or compound degradation.
  • For concentrations higher than 10 mM, ensure complete dissolution before use and consider using warm DMSO (37°C) to facilitate the process.
Biological Activity Evaluation Protocol

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines using MTT assay.

Materials Required:

  • This compound stock solution in DMSO (10 mM)
  • Appropriate cancer cell lines (e.g., MES-SA, DU-145, HL-60)
  • Cell culture medium and supplements
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilizing formazan crystals
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at a density of 3–5 × 10³ cells/well in 100 μL complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) in any treatment condition. Include vehicle controls with equivalent DMSO concentration. Add 100 μL of each dilution to appropriate wells (final volume 200 μL/well).

  • Incubation: Incubate treated cells for 72 hours under standard culture conditions.

  • MTT Assay: Following incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to solubilize the formed formazan crystals. Agitate the plate gently for 5–10 minutes.

  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage cell viability relative to vehicle-treated controls.

  • Data Analysis: Determine IC50 values using appropriate nonlinear regression analysis of the dose-response data [1].

Research Applications

Microtubule Assembly Inhibition Studies

The primary molecular target of this compound is tubulin, the building block of microtubules. Researchers can employ this compound as a chemical tool to investigate microtubule dynamics and mitotic mechanisms. For in vitro tubulin polymerization assays, this compound stock solutions in DMSO are typically diluted into tubulin protein preparations to final concentrations ranging from nanomolar to low micromolar. It is crucial to maintain consistent DMSO concentrations across all samples, including controls, as DMSO itself can influence tubulin polymerization kinetics at higher concentrations [3]. A final DMSO concentration of ≤4% (v/v) is generally recommended for such assays to minimize solvent effects while maintaining compound solubility [3].

The following diagram illustrates the experimental workflow for evaluating microtubule inhibition:

G Start Start Experiment PrepTubulin Prepare Tubulin Solution Start->PrepTubulin PrepCompound Prepare this compound in DMSO PrepTubulin->PrepCompound Combine Combine Tubulin and This compound Solutions PrepCompound->Combine Incubate Incubate at 37°C Combine->Incubate Measure Measure Turbidity at 350nm Incubate->Measure Analyze Analyze Polymerization Kinetics Measure->Analyze Compare Compare to DMSO Control Analyze->Compare End Interpret Results Compare->End

Cellular Mechanism of Action Studies

In cellular systems, this compound enables investigation of antimitotic mechanisms and cell cycle disruption. The compound effectively induces G2/M phase arrest through microtubule network disruption, making it valuable for studying mitotic checkpoint signaling and apoptosis initiation in cancer cells. For live-cell imaging applications, researchers can prepare this compound working solutions in serum-free medium or PBS from DMSO stocks, ensuring final DMSO concentrations remain below 0.5% to maintain cell viability. Immunofluorescence staining of microtubules following this compound treatment typically reveals collapsed microtubule networks and mitotic spindle defects, confirming its mechanism of action.

Technical Considerations and Limitations

DMSO Compatibility and Interference

While DMSO serves as an excellent solvent for this compound, researchers must consider its potential interference in biological assays. DMSO can interact with reactive oxygen species (ROS) commonly measured in cell death studies, particularly hypochlorite (HOCl/OCl−), leading to skewed results [4]. At concentrations above 1% (v/v), DMSO may also influence tubulin polymerization independently [3]. Additionally, DMSO can affect membrane permeability, gene expression, and cellular differentiation at concentrations exceeding 0.5% in cell culture. These factors necessitate careful experimental design with appropriate vehicle controls containing equivalent DMSO concentrations.

Storage and Stability Considerations

This compound stock solutions in DMSO demonstrate good stability when properly stored. The recommended storage conditions are –20°C for short-term use (up to one month) or –80°C for long-term preservation (up to six months) [1]. To minimize oxidative degradation and water absorption, aliquoting under inert atmosphere (argon or nitrogen) is advised. Repeated freeze-thaw cycles should be avoided as they may promote precipitation or degradation. For critical long-term studies, researchers should periodically verify solution concentration by analytical methods such as HPLC or UV spectroscopy.

Table 3: Stability and Storage Guidelines for this compound Solutions

Storage Condition Expected Stability Recommendations
Room Temperature Not recommended Limited stability, potential degradation
4°C 2 years (powder) [1] For solid compound only
–20°C 3 years (powder), 1 month (solution) [1] Short-term solution storage
–80°C 6 months (solution) [1] Long-term solution storage

Conclusion

This compound represents a valuable addition to the toolkit of researchers investigating microtubule-targeted therapies. Its favorable solubility profile in DMSO enables straightforward preparation of stock solutions for a wide range of experimental applications. The protocols outlined in this document provide researchers with standardized methods for handling, evaluating, and applying this compound in both biochemical and cellular contexts. By adhering to these guidelines and considering the technical limitations discussed, scientists can reliably investigate the antimitotic properties of this compound and its potential applications in cancer research. As with any chemical tool, appropriate controls and careful experimental design remain paramount for generating robust, interpretable data.

References

Application Notes and Protocols for Rosabulin: Preclinical Dosing and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

Rosabulin (also known as STA 5312) is a potent, orally bioactive small molecule identified as a microtubule inhibitor with broad-spectrum antitumor activity [1] [2]. It functions by binding to tubulin, the building block of microtubules, thereby suppressing microtubule assembly [1]. This disruption of the cytoskeleton leads to a halt in cell division, specifically by arresting the cell cycle at the G2/M phase, and ultimately induces programmed cell death (apoptosis) in tumor cells [1] [2]. Its activity against cancer cell lines that express P-glycoprotein (a mediator of multi-drug resistance) highlights its potential value in treating resistant cancers [1].

The following diagram illustrates the core mechanism of action of this compound and its subsequent effects on cancer cells.

G This compound This compound Microtubule_Inhibition Inhibits Tubulin Polymerization This compound->Microtubule_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest at G2/M Phase Microtubule_Inhibition->Cell_Cycle_Arrest Apoptosis Induces Apoptosis Microtubule_Inhibition->Apoptosis Antitumor_Effect Broad-Spectrum Antitumor Activity Cell_Cycle_Arrest->Antitumor_Effect Apoptosis->Antitumor_Effect

Physicochemical and Pharmacokinetic Properties

The table below summarizes the key characteristics of this compound, which are fundamental for designing experimental formulations [1] [2].

Table 1: Physicochemical and Pharmacokinetic Profile of this compound

Property Value
CAS Number 501948-05-6
Molecular Formula C₂₂H₁₆N₄O₂S
Molecular Weight 400.45 g/mol
Purity ≥98%
Appearance Light yellow to green yellow solid powder
Melting Point 233°C
LogP 4.061
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Solubility in DMSO ~50 mg/mL (~124.86 mM)
Route of Administration Oral, Intravenous
Primary Mechanism Microtubule Assembly Inhibition

Preclinical Dosing and Efficacy Data

Available data indicates that this compound has shown efficacy in preclinical models, though specific detailed dosing schedules (e.g., mg/kg, frequency, duration) for standard in vivo studies are not explicitly detailed in the available literature.

Table 2: Summary of Preclinical Efficacy Findings for this compound

Model Type Findings Reference
In Vitro Anti-proliferative Activity IC₅₀ values in the nanomolar range against a wide panel of human cancer cell lines (e.g., leukemia, lymphoma, breast, colon, uterine cancers). Active against cell lines with a multi-drug resistant (MDR) phenotype. [1] [2]
In Vivo Antitumor Activity Exhibited in vivo activity in several murine tumors and human tumor xenograft models, including models of drug-resistant tumors, when administered orally or intravenously. [1] [2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is used to confirm the primary mechanism of action of this compound [3].

  • Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin monomers polymerize into microtubules in vitro. An inhibitor will slow or prevent this increase.
  • Materials: Purified tubulin protein, GTP, polymerization buffer (typically containing PIPES, MgCl₂, EGTA, and glycerol), a thermostatic spectrophotometer or fluorometer.
  • Procedure:
    • Prepare a solution of tubulin (e.g., 2-3 mg/mL) in ice-cold polymerization buffer supplemented with GTP.
    • Incubate the tubulin solution with this compound (at various concentrations, e.g., in the nanomolar to micromolar range) or a vehicle control (e.g., DMSO) on ice.
    • Transfer the reaction mixture to a pre-warmed cuvette in a spectrophotometer set at 37°C.
    • Immediately monitor the increase in absorbance at 340 nm (turbidity) every minute for 30-60 minutes.
    • Compare the polymerization kinetics of the this compound-treated samples to the vehicle control and a known microtubule inhibitor (e.g., colchicine) as a positive control.
  • Data Analysis: Calculate the rate of polymerization and the maximum extent of polymerization for each condition. The IC₅₀ value for inhibition can be determined from the concentration-response curve.
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the cellular consequence of microtubule inhibition [3].

  • Principle: Cells treated with this compound arrest in the G2/M phase of the cell cycle. Their DNA content can be quantified using a fluorescent DNA dye and analyzed by flow cytometry.
  • Materials: Cultured cancer cells (e.g., MCF-7, A549), this compound, DMSO, phosphate-buffered saline (PBS), 70% ethanol, propidium iodide (PI) staining solution containing RNase A, flow cytometer.
  • Procedure:
    • Seed cells and treat with this compound at its IC₅₀ or multiple concentrations for 24-48 hours.
    • Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol at -20°C for several hours or overnight.
    • Wash the fixed cells to remove ethanol and resuspend in PI staining solution.
    • Incubate in the dark at room temperature for 30-60 minutes.
    • Analyze the DNA content of the cells using a flow cytometer with an excitation wavelength of 488 nm and detection at >570 nm.
  • Data Analysis: Use flow cytometry software to deconvolute the histograms and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates effective cell cycle arrest.
Formulation and Dosing for Animal Studies

While exact doses are not public, the following provides standard formulation methods for in vivo administration based on supplier data [2].

  • Oral Administration (PO):
    • Formulation 1 (Suspension): Suspend this compound in a 0.5% carboxymethyl cellulose sodium (CMC-Na) solution.
    • Formulation 2 (Solution): Dissolve this compound in PEG400.
  • Intravenous Administration (IV):
    • Formulation 1: Use a mixture of DMSO : Tween 80 : Saline = 10 : 5 : 85.
    • Formulation 2: Use a mixture of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45.
  • Note: For all formulations involving organic solvents, the final concentration of solvents like DMSO should be kept as low as possible to avoid toxicity in animals. It is critical to validate the stability and homogeneity of the formulation before use.

Integrated Research Workflow

The diagram below outlines a proposed workflow for evaluating this compound in a preclinical drug discovery setting, integrating the protocols described above.

G cluster_1 In Vitro Phase cluster_2 Mechanism Confirmation cluster_3 In Vivo Phase Start Compound (this compound) InVitro In Vitro Profiling Start->InVitro AntiPro Antiproliferative Assay (CCK-8/WST-8) InVitro->AntiPro TubAssay Tubulin Polymerization Assay InVitro->TubAssay Mech Mechanistic Studies Cycle Cell Cycle Analysis (Flow Cytometry) Mech->Cycle Apop Apoptosis Assay Mech->Apop InVivo In Vivo Efficacy Form Formulation Preparation (Oral/IV) InVivo->Form Data Data & Analysis AntiPro->Mech AntiPro->Data TubAssay->Mech TubAssay->Data Cycle->InVivo Cycle->Data Apop->InVivo Dosing Dosing in Xenograft Models Form->Dosing Dosing->Data

Discussion and Future Perspectives

This compound represents a promising chemotherapeutic agent targeting a well-validated pathway. Its oral bioavailability is a significant advantage over many intravenous chemotherapeutics [1]. Furthermore, its demonstrated activity against multi-drug resistant (MDR) cancer cell lines suggests it could overcome a major clinical hurdle in oncology [1] [2].

Future work should focus on:

  • Defining Standard Dosing: Establishing optimized and detailed dosing regimens (mg/kg, frequency, treatment cycle) for specific in vivo cancer models.
  • Toxicology Profile: Conducting comprehensive toxicological studies to determine the maximum tolerated dose (MTD) and potential off-target effects.
  • Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as targeted therapies or immunotherapies.
  • Biomarker Identification: Identifying predictive biomarkers that can help select patient populations most likely to respond to this compound therapy.

References

Rosabulin animal study protocol

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin Drug Profile

This compound (also known as STA-5312) is a small molecule drug that functions as a tubulin inhibitor [1]. Here is a summary of its key characteristics:

Attribute Description
Drug Type Small molecule drug [1]
Mechanism of Action Tubulin inhibitor [1]
Highest Phase Reached Phase I (as of the last update in November 2025) [1]
Reported Indications (in trials) Acute Myeloid Leukemia, Advanced Malignant Solid Neoplasms, various lymphomas, and other cancers [1]
Molecular Formula C₂₂H₁₆N₄O₂S [1]

Framework for a Preclinical Animal Study Protocol

Since a direct protocol for this compound is unavailable, the table below outlines the essential elements of a rigorous preclinical animal study, which you can adapt for this compound testing [2].

Protocol Section Key Components and Considerations
I. Purpose & Objectives Define clear research goals, hypotheses, and rationale for using animal models [2].

| II. Experimental Design | - Animal Models: Justify species and strain selection (e.g., mouse xenograft models).

  • Variables: Define independent (e.g., drug dose) and dependent variables (e.g., tumor volume).
  • Sample Size & Statistics: Include power analysis to determine group sizes. Use randomization and blinding [2]. | | III. Animal Care & Welfare | - Housing: Specify cage conditions, temperature, lighting cycles.
  • Enrichment: Provide toys, social housing.
  • Health & Nutrition: Outline diet, water, and veterinary care schedules.
  • Minimizing Suffering: Define criteria for humane endpoints, and plans for analgesia/anesthesia [2]. | | IV. Dosing & Treatment | - Formulation: Detail how this compound will be prepared (vehicle, concentration).
  • Route & Schedule: Specify administration method (e.g., intravenous, intraperitoneal) and dosing schedule (e.g., single dose, daily).
  • Dose Selection: Based on prior in vitro data (IC50 values) and literature on similar compounds [3]. | | V. Data Collection | - Efficacy: Tumor measurements, survival rates, body weight.
  • Toxicity: Clinical observations, hematology, clinical chemistry, histopathology of key organs [3]. | | VI. Regulatory Compliance | Adhere to local animal welfare regulations. The protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board [2]. |

This general workflow can be visualized in the following diagram:

rosabulin_study_flow Start Study Start Obj Define Study Objectives and Hypotheses Start->Obj Design Finalize Experimental Design Obj->Design Approval IACUC/Ethics Protocol Approval Design->Approval Dosing Animal Dosing and Treatment Approval->Dosing Data In-life Data Collection Dosing->Data Analysis Terminal Analysis & Data Processing Data->Analysis Report Final Study Report Analysis->Report

Insights from Related Tubulin Inhibitor Research

Research on other tubulin-targeting agents provides valuable methodological insights for designing this compound studies:

  • Efficacy Testing in Xenograft Models: The antitumor activity of the tubulin inhibitor rhizoxin was demonstrated in various human solid tumor xenografts in mice, including melanoma (LOX), breast cancer (MX-1), and non-small cell lung cancer (A549) [3].
  • Schedule Dependency: For rhizoxin, prolonged or repeated drug administration improved antitumor activity, indicating that the dosing schedule is a critical factor to investigate [3].
  • Toxicology Profile: Animal toxicology studies for rhizoxin observed transient changes in blood cells, local phlebitis, diarrhea, and spermatogenic arrest [3]. Monitoring these parameters would be prudent in a this compound study.

References

Rosabulin tumor xenograft model

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin: Compound Profile

This compound (STA-5312) is a potent, orally active small-molecule inhibitor of microtubule assembly. Its primary mechanism of action leads to cell cycle arrest and demonstrates broad-spectrum antitumor activity, including against tumors that express moderate to high levels of P-glycoprotein (Pgp) and are resistant to agents like Taxol, Vincristine, and Adriamycin [1] [2].

The table below summarizes its key chemical and biological properties.

Property Description
CAS Number 501948-05-6 [1] [2]
Molecular Formula C₂₂H₁₆N₄O₂S [1] [2]
Molecular Weight 400.45 g/mol [1] [2]
Mechanism of Action Microtubule inhibitor; inhibits microtubule assembly [1] [2]
Primary Activity Broad-spectrum antitumor activity [1] [2]
In Vitro IC₅₀ Nanomolar range against a wide panel of cancer cell lines [1] [2]
In Vivo Efficacy Active in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2]
Solubility Soluble in DMSO (25 mg/mL, 62.43 mM) [1]
Recommended Storage Solid powder: -20°C for 3 years; Solution in DMSO: -80°C for 1 year [1]

Application Notes & Protocol for Xenograft Models

While detailed, this compound-specific xenograft protocols are not available in the search results, the following guidance is compiled from general xenograft methodologies [3] [4] and the described activity of this compound.

Model Establishment and Animal Selection
  • Mouse Strain: Use highly immunodeficient strains such as NOD/SCID/IL2rg⁻/⁻ (NSG, NOG, or NSI) to support the engraftment of human tumor cells or tissues [3].
  • Tumor Cell Injection:
    • Cell Line Xenograft: Inject validated human cancer cell lines (e.g., 2 × 10⁵ to 5 × 10⁶ cells per mouse) subcutaneously [5].
    • Patient-Derived Xenograft (PDX): Implant fresh patient tumor fragments or cell suspensions, potentially mixed with Matrigel to enhance engraftment [3] [6].
  • Orthotopic vs. Heterotopic: Subcutaneous injection is common for ease of monitoring. Orthotopic implantation (into the originating organ) may better model the tumor microenvironment and metastatic behavior [3].

The following diagram outlines the core workflow for establishing and conducting a therapy study with a this compound xenograft model.

Dosing and Treatment Protocol
  • Formulation: this compound is typically formulated in DMSO for in vitro studies. For in vivo oral administration (gavage), it must be further diluted in a suitable vehicle. A common vehicle for compounds dissolved in DMSO is a mixture of PEG-300, Tween 80, and saline [1].
  • Dosing Initiation: Begin treatment when tumors reach a predetermined volume, typically around 100 mm³ [5].
  • Dosage and Schedule: Specific doses for this compound are not detailed in the search results. A common practice is to test a range of doses (e.g., 0-50 mg/kg) in a once-daily regimen [7]. The optimal dose and schedule (e.g., QD vs. intermittent) must be determined empirically.
Data Collection and Analysis
  • Tumor Volume Monitoring: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: Volume (mm³) = (length × width²) / 2 [4].

  • Tumor Growth Inhibition (TGI) Analysis: TGI is a key endpoint for evaluating efficacy. The Simeoni tumor growth model or similar pharmacokinetic-pharmacodynamic (PK/PD) models can be used to relate drug plasma concentrations to TGI [7]. The effect can be modeled as:

    TGI = (Kmax × C) / (KC₅₀ + C)

    Where Kmax is the maximum kill rate, C is the plasma concentration, and KC₅₀ is the concentration for 50% of the maximum effect [7].

  • Additional Endpoint Analysis:

    • Tumor Weight: Measure the excised tumor at the endpoint [4].
    • Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31/α-SMA (vascularization) [5].
    • Western Blot: Evaluate the expression of proteins related to mechanism of action (e.g., tubulin polymerization) and resistance (e.g., Pgp) [4] [5].

Key Considerations for Experimental Design

  • Vehicle Control: Always include a control group receiving the vehicle only.
  • Positive Control: Including a group with a standard-of-care drug can provide a useful benchmark for efficacy.
  • Group Size: Use an adequate number of animals per group (typically n=5-10) to ensure statistical power.
  • Animal Welfare: Monitor mice for signs of toxicity, including significant body weight loss (>20%), which may necessitate dose adjustment.

Limitations and Future Directions

The available data confirms this compound's promising preclinical profile but highlights areas where information is lacking. Future research should focus on:

  • Establishing precise, optimized dosing regimens for different xenograft models.
  • Detailed investigation of its efficacy in PDX models representing various cancer types and genetic backgrounds.
  • Exploring its combination potential with other anticancer agents, especially in resistant settings [1] [6] [2].

References

Rosabulin: Mechanism of Action & Key Activities

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin is a potent small-molecule vascular disrupting agent and microtubule inhibitor. Its primary mechanism and associated biological activities are summarized in the table below [1].

Aspect Description
Primary Mechanism Binds to tubulin at the colchicine site, inhibiting microtubule assembly [1].
Cellular Outcome Disruption of the cytoskeleton in tumor endothelial cells, leading to cell cycle arrest and blockage of cell division [1].
Antiproliferative Effect Demonstrates substantial nanomolar potency against a wide range of cancer cell lines in vitro [1].
Activity Against MDR Active against tumor cell lines expressing moderate to high levels of P-glycoprotein, indicating potential to overcome multidrug resistance [1].
In Vivo Activity Shows efficacy via oral or intravenous administration in several murine and human tumor xenograft models, including drug-resistant tumors [1].
Therapeutic Attribute Causes rapid shutdown and collapse of tumor blood vessels, leading to ischemia and consequent necrosis of the tumor mass [1].

A Note on Assay Protocols

The search results did not provide a detailed, step-by-step protocol for conducting a cell proliferation assay specifically for this compound. However, one source mentions the use of a Cell Counting Kit-8 (CCK-8) in the context of evaluating similar tubulin-targeting compounds [2]. This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenase in mitochondria to produce an orange formazan dye, the amount of which is directly proportional to the number of living cells [2].

For a general cell proliferation assay, you would typically need to optimize the following steps, though parameters for this compound specifically are not available in the current search results:

  • Cell Seeding: Plate cancer cells in a multi-well plate.
  • Compound Treatment: Treat cells with a range of concentrations of this compound.
  • Incubation: Incubate for a determined period (e.g., 24, 48, or 72 hours).
  • Viability Measurement: Add the CCK-8 reagent and measure the absorbance to determine the half-maximal inhibitory concentration (IC₅₀).

This compound's Antiproliferative Mechanism

The following diagram illustrates the sequence of events through which this compound exerts its antiproliferative effects, based on the information available [1].

rosabulin_mechanism start This compound Exposure A Binds Tubulin start->A B Inhibits Microtubule Assembly A->B C Disrupts Cytoskeleton B->C D Cell Cycle Arrest C->D E1 Tumor Cell Death D->E1 E2 Endothelial Cell Damage D->E2 F Tumor Vasculature Collapse E2->F G Ischemia & Necrosis F->G

Research Considerations and Future Directions

To advance research on this compound, you may want to consider the following points:

  • Confirmatory Mechanistic Studies: While the broad mechanism is known, detailed kinetic studies on tubulin polymerization inhibition and direct binding assays would further solidify the molecular interactions.
  • Protocol Development: There is a clear need to develop and publish standardized in vitro and in vivo protocols specifically optimized for evaluating this compound's efficacy, especially in models of drug resistance.
  • Combination Therapies: Investigating this compound in combination with other anticancer agents (e.g., DNA-damaging drugs or immunotherapies) could reveal synergistic effects and potential new clinical applications.

References

Rosabulin microtubule assembly inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Rosabulin

This compound is a potent small-molecule vascular disrupting agent and microtubule-destabilizing agent. Its primary mechanism is the inhibition of microtubule assembly by binding to tubulin at the colchicine site [1].

This binding prevents the structural transition of the α/β-tubulin heterodimer from a curved to a straight conformation, which is essential for incorporation into the growing microtubule polymer [2]. In endothelial cells of tumor blood vessels, this leads to cytoskeleton disruption, rapid vascular shutdown, and tumor necrosis [1]. At the cellular level, it causes mitotic arrest by suppressing microtubule dynamics, ultimately leading to apoptosis (programmed cell death) [3].

The diagram below illustrates this mechanism and its downstream consequences.

rosabulin_mechanism cluster_mechanism Molecular and Cellular Mechanism of this compound This compound This compound Tubulin Tubulin Heterodimer This compound->Tubulin Binds to Colchicine Site CurvedState Curved Conformation (Maintained) Tubulin->CurvedState StraightState Straight Conformation (Blocked) CurvedState->StraightState Conformational Change Blocked Poly Microtubule Polymerization StraightState->Poly Inhibition MT Stable Microtubules Poly->MT Inhibition Dynamics Suppressed Microtubule Dynamics MT->Dynamics Arrest G2/M Cell Cycle Arrest Dynamics->Arrest Vasculature Tumor Vasculature Disruption Dynamics->Vasculature Apoptosis Apoptosis Arrest->Apoptosis

This compound Profile and Key Biological Data

The table below summarizes the key experimental data reported for this compound.

Assay Type Description Reported Result/Value
Antiproliferative Activity Inhibition of cancer cell proliferation in vitro (various cell lines) IC~50~ values in the nanomolar range [1]
Tubulin Polymerization Direct inhibition of microtubule assembly in vitro IC~50~ = 6.1 ± 0.1 μM (for a related novel CSI, Compound 6) [3]
Mechanism Confirmation Cell cycle analysis G2/M phase arrest [3] [1]
Efficacy in Resistance Activity against multidrug-resistant (MDR) cell lines Active against lines with moderate to high P-glycoprotein expression [1]
In Vivo Activity Efficacy in murine and human tumor xenograft models Activity via oral and intravenous administration [1]

Detailed Experimental Protocol: Tubulin Polymerization Inhibition Assay

This protocol describes a standard in vitro turbidimetric assay to directly quantify the inhibition of microtubule assembly by this compound. The method is adapted from general practices for colchicine-site inhibitors (CSIs) as described in the literature [3].

I. Objectives
  • To determine the half-maximal inhibitory concentration (IC~50~) of this compound on tubulin polymerization.
  • To confirm its mechanism of action as a microtubule-destabilizing agent.
II. Materials and Reagents
  • Purified Tubulin: Porcine brain tubulin (>99% pure), stored at -80°C.
  • Test Compound: this compound. Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to achieve working concentrations, ensuring the final DMSO concentration is consistent (e.g., ≤1%) across all samples.
  • Control Compounds:
    • Negative Control: Vehicle only (DMSO).
    • Positive Control (Destabilizer): Colchicine or Nocodazole (e.g., 10 μM).
    • Positive Control (Stabilizer): Paclitaxel (Taxol, e.g., 10 μM).
  • General Tubulin Buffer (GTB):
    • 80 mM PIPES, pH 6.9 (adjust with KOH)
    • 2.0 mM MgCl~2~
    • 0.5 mM EGTA
    • 1 mM GTP (add fresh before use)
    • Filter sterilize and store at 4°C.
  • Equipment:
    • Temperature-controlled spectrophotometer or plate reader capable of kinetic measurements at 350 nm.
    • Pre-warmed 96-well or cuvette holder.
    • Semi-micro or quartz cuvettes, or a clear 96-well plate.
    • Timer, pipettes, and ice.
III. Workflow Diagram

protocol_workflow cluster_workflow Tubulin Polymerization Assay Workflow Prep Preparation Pre-cool all reagents and equipment Mix Reaction Setup Mix tubulin, GTP, and compound in GTB on ice Prep->Mix Transfer Transfer to pre-warmed cuvette Mix->Transfer Measure Kinetic Measurement Record OD@350nm for 60min at 37°C Transfer->Measure Analyze Data Analysis Plot polymerization curves & calculate IC₅₀ Measure->Analyze

IV. Step-by-Step Procedure
  • Preparation:

    • Thaw purified tubulin and GTP stock on ice.
    • Pre-warm the plate reader or spectrophotometer chamber to 37°C.
    • Prepare all compound dilutions in DMSO as per the plan.
  • Reaction Setup (on ice):

    • For each reaction, prepare a 100 μL or 200 μL master mix in GTB containing:
      • Final tubulin concentration: 2 mg/mL (or 20 μM).
      • Final GTP concentration: 1 mM.
      • The desired final concentration of this compound or control compound.
    • Critical: Gently mix the solution without vortexing to avoid denaturing tubulin.
  • Initiation of Polymerization:

    • Quickly transfer the reaction mixture from the ice to a pre-warmed cuvette or well in the spectrophotometer.
    • Start the kinetic measurement immediately.
  • Data Acquisition:

    • Record the absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.
    • The increase in turbidity (optical density, OD) is directly proportional to microtubule polymer mass.
V. Data Analysis and Interpretation
  • Plotting Curves: Plot the OD~350nm~ against time for each condition (vehicle control, this compound concentrations, positive controls).
  • Key Parameters: From the curves, determine the:
    • Lag Phase: Time before polymerization begins.
    • Growth Rate: Slope of the linear growth phase.
    • Plateau (V~max~): Maximum OD reached, indicating total polymer mass.
  • IC~50~ Calculation:
    • Normalize the V~max~ or the area under the curve (AUC) for each this compound concentration as a percentage of the vehicle control.
    • Plot the normalized polymerization (%) vs. the log~10~ of this compound concentration.
    • Fit the data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to determine the IC~50~ value.

Critical Considerations for the Assay

  • Tubulin Quality: The purity and quality of the tubulin are the most critical factors for a robust assay. Use fresh, high-purity tubulin from a reliable commercial source.
  • DMSO Control: The final concentration of DMSO must be kept constant (typically ≤1%) as it can affect tubulin polymerization.
  • Temperature Control: The assay is highly sensitive to temperature. A rapid and uniform transition from 0°C to 37°C is essential for synchronous polymerization.
  • Positive Controls: Always include well-characterized stabilizer (e.g., Paclitaxel) and destabilizer (e.g., Colchicine) controls to validate the assay performance.

Application in Broader Research

The inhibition of microtubule assembly is a gateway to several downstream investigations:

  • Cell Cycle Analysis: Treatment of cancer cell lines followed by flow cytometry to confirm G2/M arrest [3].
  • Apoptosis Assays: Detection of caspase activation (e.g., Caspase-9) and changes in Bcl-2/Bax protein ratios to confirm induction of programmed cell death [3].
  • Immunofluorescence Microscopy: Staining of cellular microtubules to visually confirm network disruption.
  • In Vivo Efficacy Studies: Evaluation of antitumor activity and vascular disruption in xenograft models [1].

References

Stability Testing Protocols for Investigational Drugs

Author: Smolecule Technical Support Team. Date: February 2026

Stability testing is a regulatory requirement to provide evidence of how the quality of a drug substance or product varies over time under environmental factors like temperature, humidity, and light [1]. The following protocols are essential for a New Drug Application (NDA).

Real-Time (Long-Term) Stability Study
  • Purpose: To establish the recommended storage conditions and shelf life (expiration date) for the drug product [1].
  • Protocol: The drug product is stored in its marketed container and closure system [1]. Samples are placed in stability chambers under controlled conditions and tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) until the end of the proposed shelf life [1].
  • Storage Conditions: 25°C ± 2°C with 60% ± 5% Relative Humidity (RH) [1].
  • Testing Methodology: At each interval, samples are analyzed using validated, stability-indicating methods. Testing includes [1]:
    • Physical Parameters: Appearance, description, dissolution, disintegration.
    • Chemical Parameters: Assay (potency), identification and quantification of degradation products, water content.
    • Microbiological Parameters: Sterility testing (for sterile products), microbial limits, endotoxin levels [2].
Accelerated Stability Study
  • Purpose: To assess the rate of degradation of a drug product under exaggerated storage conditions and support the extrapolation of shelf life for initial marketing approval [1].
  • Protocol: A single batch of the drug product is stored in a stability chamber under accelerated conditions. It is typically tested at 0, 1, 2, 3, and 6 months [1].
  • Storage Conditions: 40°C ± 2°C with 75% ± 5% RH [1].
  • Data Interpretation: Historically, 3 months of acceptable accelerated data could support a 2-year shelf life. The current FDA trend for new drug submissions requires 6 months of accelerated data, which may grant an initial shelf life of 18 months, to be confirmed with concurrent real-time studies [1].
In-Use Stability Study
  • Purpose: To determine the shelf life of a multi-dose product after its container has been opened for use, simulating clinical practice [3].
  • Protocol:
    • Design: The study simulates the worst-case scenario of patient use, including the frequency of opening/closing the container and withdrawal of doses as recommended in the product leaflet [3].
    • Batches: A minimum of two batches (pilot scale or larger), with at least one batch tested near the end of its shelf-life [3].
    • Testing: Appropriate physical, chemical, and microbiological tests are performed at the beginning and end of the proposed in-use period [3].

The table below summarizes the core stability study designs.

Study Type Objective Standard Storage Conditions Minimum Data for Submission Supported Shelf Life
Real-Time (Long-Term) Establish definitive shelf life & recommended storage conditions [1] 25°C ± 2°C / 60% ± 5% RH [1] Data covering full proposed shelf life (e.g., 24, 36 months) [1] Full shelf life (e.g., 24, 36 months)
Accelerated Predict degradation rate & support initial shelf life assignment [1] 40°C ± 2°C / 75% ± 5% RH [1] 6 months of data at submission [1] Initial 18-24 months (requires real-time confirmation) [1]
In-Use Determine stability after opening multi-dose container [3] Simulated in-use conditions (e.g., RT) [3] Data for proposed in-use period (e.g., 1, 3 months) [3] In-use shelf life (e.g., 28 days, 3 months) [3]

Experimental Workflow for Drug Stability Studies

The following diagram, created using Graphviz, outlines the logical workflow for establishing drug stability and shelf life.

stability_workflow start Start: Drug Product Batch rt Real-Time Study start->rt acc Accelerated Study start->acc inuse In-Use Study start->inuse analyze Analyze Data & Trends rt->analyze Time points acc->analyze e.g. 3-6 months inuse->analyze After opening spec Check Against Specifications analyze->spec shelf_life Assign Shelf Life & Storage spec->shelf_life All results within spec reg_sub Compile Data for Regulatory Submission shelf_life->reg_sub end End: Approval & Market reg_sub->end

Stability Study Workflow for New Drugs

Key Regulatory & Methodological Considerations

For a robust stability program, researchers must adhere to the following cGMP requirements and best practices:

  • Stability-Indicating Methods: All test methods, especially for drug assay and impurity detection, must be validated and proven to be stability-indicating. This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or other excipients [1].
  • Stability Protocol: All studies must be conducted according to a pre-approved Stability Protocol. This document must specify, at a minimum: the product, testing to be performed, product specifications, testing methods, storage conditions, test intervals, and a description of the container/closure system [1].
  • Bracketing and Matrixing: To reduce testing burden, FDA/ICH guidelines allow for bracketing (testing only the extremes of certain factors) and matrixing (testing a subset of samples at each time point) for products with multiple strengths or identical packaging of different sizes [1].
  • Container Closure System: Stability studies must be conducted on the drug product in its final marketed container and closure system, with primary labeling in place. For products with dispensing devices, the stability samples must be stored with the product in direct contact with the device [1].

Important Limitations and Future Research

It is critical to note that the stability profiles of drugs are highly specific to their chemical structure and formulation. The information provided here consists of standard regulatory protocols and not Rosabulin-specific data. The stability of this compound, as a complex synthetic indole derivative [4], must be empirically determined.

To obtain specific stability data for this compound, you would need to:

  • Contact the current patent holder or the originating pharmaceutical company directly.
  • Consult the official Investigator's Brochure for clinical trials.
  • Refer to any published regulatory application documents (like an IND or NDA) that may be available through regulatory agency portals.

References

Rosabulin reconstitution instructions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Reconstitution

Rosabulin (CAS 501948-05-6) is a potent, orally active microtubule inhibitor with broad-spectrum anti-tumor activity. Its core molecular and physicochemical properties are summarized below [1] [2].

Property Value / Description
Molecular Formula C₂₂H₁₆N₄O₂S [1] [2]
Molecular Weight 400.45 g/mol [1] [3]
Purity ≥98% [1]
Appearance Light yellow to green yellow solid powder [1] [4]
Melting Point 233°C [1] [2]
Storage (Powder) -20°C, desiccated [1] [3]

Solubility Summary Table

Solvent Solubility Notes
DMSO ~50 mg/mL (~124.86 mM) [1] [4] Primary solvent for stock solutions; hygroscopic [4].
Water Poorly soluble Not recommended for direct reconstitution.

Step-by-Step Stock Solution Preparation (in DMSO)

  • Calculate Mass: Determine the mass of this compound needed for your desired stock concentration and volume.
  • Weigh: Accurately weigh the required amount of this compound powder.
  • Dissolve: Transfer the powder to an appropriate vial and add the calculated volume of DMSO.
  • Mix: Sonicate or vortex the mixture until a clear solution is obtained. Sonication is recommended to ensure complete dissolution [3].
  • Aliquot and Store: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month [1] [4].

Stock Solution Preparation Table

Desired Concentration Amount to Add (per 1 mg of powder)
1 mM 2.497 mL of solvent
5 mM 0.499 mL of solvent
10 mM 0.250 mL of solvent
20 mM 0.125 mL of solvent

In Vivo Formulation Protocols

For animal studies, this compound stock solutions in DMSO must be further diluted into biocompatible solvents. Below are two common formulations for injection and oral administration [1].

Injection Formulation 1 (IP/IV/IM/SC)

  • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85
  • Preparation:
    • Prepare 100 μL of a 25 mg/mL this compound stock solution in DMSO.
    • Add 50 μL of Tween 80 and mix well.
    • Add 850 μL of saline (0.9% sodium chloride in ddH₂O) and mix thoroughly to obtain a final concentration of 2.5 mg/mL.

Injection Formulation 2

  • Composition: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
  • Preparation:
    • Prepare 100 μL of a 25 mg/mL this compound stock solution in DMSO.
    • Add 400 μL of PEG300 and mix well.
    • Add 50 μL of Tween 80 and mix.
    • Finally, add 450 μL of saline to achieve a final concentration of 2.5 mg/mL.

Oral Formulation 1

  • Composition: Suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na)
  • Preparation:
    • Prepare a 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of ddH₂O.
    • Add 250 mg of this compound powder to 100 mL of the 0.5% CMC Na solution.
    • Mix vigorously to create a uniform suspension with a final concentration of 2.5 mg/mL.

The following diagram illustrates the workflow for preparing these primary in vivo formulations.

G Start Start: this compound Powder DMSO Prepare Stock Solution in DMSO Start->DMSO Injection Injection Formulation DMSO->Injection Oral Oral Formulation DMSO->Oral Form1 DMSO:Tween80:Saline (10:5:85) Injection->Form1 Form2 DMSO:PEG300:Tween80:Saline (10:40:5:45) Injection->Form2 FormOral Suspension in 0.5% CMC Na Oral->FormOral FinalInj Final Solution for Injection Form1->FinalInj Form2->FinalInj FinalOral Final Suspension for Oral Gavage FormOral->FinalOral

Biological Activity and Experimental Data

This compound exerts its anti-tumor effects by inhibiting tubulin polymerization, disrupting microtubule assembly, and arresting the cell cycle at the G2/M phase, which can lead to apoptosis [1] [5]. It is notable for its activity against multi-drug resistant (MDR) cancer cell lines [1] [2].

In Vitro Antiproliferative Activity (IC₅₀ Values) The following table summarizes the potent cytotoxic activity of this compound and a related analog against various human cancer cell lines.

Cell Line Type / Origin Reported IC₅₀ (μM) Compound
MES-SA Human Uterine Sarcoma 0.01 μM [4] This compound
P388 Mouse Leukemia 0.01 μM [4] This compound
DU-145 Human Prostate Cancer 0.05 μM [4] This compound
HL-60 Human Leukemia 0.05 μM [4] This compound
MDA-MB-435 Human Breast Cancer 0.05 μM [4] This compound
MES-SA/Dx5 Multi-Drug Resistant Uterine Sarcoma 0.05 μM [4] This compound
A549 Human Non-Small Cell Lung Cancer 0.022 - 0.074 μM [5] Compound 14b*
Caski Human Cervical Cancer 0.022 - 0.074 μM [5] Compound 14b*
HepG2 Human Liver Carcinoma 0.022 - 0.074 μM [5] Compound 14b*
MCF-7 Human Breast Carcinoma 0.022 - 0.074 μM [5] Compound 14b*

Note: Compound 14b is a novel indole-containing hybrid derived from Millepachine, which is cited here as a structurally and mechanistically relevant analog of this compound, demonstrating the potential for high potency in this class of compounds [5].

Handling and Stability Notes

  • Handling: This product is for research use only and is not intended for human consumption. Handle with appropriate personal protective equipment in a well-ventilated environment [1] [3].
  • Stability: The solid powder is stable for at least 3 years when stored desiccated at -20°C. For in vivo formulations, it is recommended to use freshly prepared solutions for optimal results [1].
  • Quality Control: It is good practice to verify the identity and purity of the compound upon receipt, especially when used in critical experiments.

References

Comprehensive Application Notes and Protocols: Development of Rosabulin Oral Suspension Using Sodium Carboxymethyl Cellulose

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosabulin and Formulation Challenges

This compound (STA 5312) is a potent orally bioactive microtubule inhibitor that suppresses microtubule assembly and demonstrates broad-spectrum antitumor activity against various cancer cell lines, including leukemia, lymphoma, breast cancer, colon cancer, and uterine cancer, with IC₅₀ values reaching the nanomolar range. As a small molecule vascular disrupting agent, this compound binds to tubulin in a similar manner as colchicine, resulting in disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest and blockage of tumor cell division [1]. The molecular formula of this compound is C₂₂H₁₆N₄O₂S with a molecular weight of 400.45304 g/mol [1]. Despite its promising antitumor efficacy, this compound faces formulation challenges related to its poor aqueous solubility (approximately 50 mg/mL in DMSO), which can limit its bioavailability and therapeutic potential when administered orally [1].

Sodium Carboxymethyl Cellulose (Na-CMC) serves as a multifunctional excipient in pharmaceutical formulations, playing critical roles as a binder, disintegrant, viscosity enhancer, and stabilizer in suspension formulations [2]. As a water-soluble derivative of cellulose, Na-CMC possesses unique properties that make it particularly valuable for oral suspension formulations. When hydrated, Na-CMC forms a gel-like network that helps maintain uniform suspension of drug particles, prevents sedimentation, and potentially enhances drug stability by controlling the release rate and protecting sensitive active ingredients from degradation [2] [3]. For poorly soluble drugs like this compound, Na-CMC can improve solubility and bioavailability through its ability to modify dissolution kinetics and maintain the drug in a hydrated state, potentially increasing absorption in the gastrointestinal tract [3].

Formulation Development

Composition and Functions of Excipients

Table 1: Formulation Composition of this compound Oral Suspension

Component Concentration Function Alternative Options
This compound 2.5 mg/mL Active Pharmaceutical Ingredient N/A
Sodium CMC 1.0% w/v Suspending agent, viscosity modifier Xanthan gum, Sodium alginate
Methylparaben 0.02% w/v Preservative Propylparaben, Potassium sorbate
Propylparaben 0.01% w/v Preservative -
Glycerin 10% v/v Sweetener, viscosity modifier Sorbitol, Propylene glycol
Citric acid q.s. to pH 5.0 pH adjustment -
Purified water q.s. to 100% Vehicle -

The selection of 1.0% w/v Sodium CMC concentration provides optimal rheological properties for an oral suspension, creating a structure that maintains uniform drug distribution while allowing for easy pourability and redispersion [2]. The combination of preservatives (methylparaben and propylparaben) ensures protection against microbial growth throughout the shelf life, which is particularly important for aqueous-based formulations [4]. The formulation is adjusted to pH 5.0 to enhance this compound stability while maintaining patient acceptability, as lower pH values may cause irritation and higher values could accelerate drug degradation [5].

Table 2: Function and Mechanism of Excipients in this compound Suspension

Excipient Primary Function Mechanism of Action Optimal Concentration Range
Sodium CMC Suspending agent Forms gel network through hydration and polymer entanglement; prevents settling via increased viscosity 0.5-1.5% w/v
Glycerin Sweetener/Viscosity modifier Provides sweetness and mouthfeel enhancement; modifies rheological properties 5-15% v/v
Methylparaben/Propylparaben Preservative Disrupts microbial cell membrane integrity and inhibits essential enzymes 0.02% + 0.01% w/v
Citric acid pH adjuster Maintains optimal pH for drug stability and patient acceptability q.s. to pH 5.0
Preparation Method

The manufacturing process for this compound oral suspension follows a stepwise procedure to ensure uniform distribution of the active ingredient and consistent product quality:

  • Polymer Hydration: Dissolve sodium CMC in approximately 70% of the required purified water (heated to 60-70°C) under continuous mechanical stirring at 800-1000 rpm. Continue stirring until complete hydration occurs and a clear gel forms (approximately 60 minutes) [2].

  • Preservative Solution: Separately dissolve methylparaben and propylparaben in glycerin with gentle heating (40-45°C) and stirring.

  • Combination: Cool the sodium CMC gel to room temperature (20-25°C) and slowly add the preservative-glycerin mixture with continuous stirring at 500-700 rpm.

  • Drug Incorporation: Slowly add the precisely weighed this compound powder to the vehicle while increasing stirring speed to 1000-1200 rpm. Continue stirring for 30 minutes to ensure uniform distribution.

  • pH Adjustment: Adjust the pH to 5.0 using citric acid solution (10% w/v).

  • Q.S. and Homogenization: Make up the final volume with purified water and homogenize the suspension at 3000 psi for 3 cycles using a high-pressure homogenizer.

  • Packaging: Fill the suspension into amber Type III glass bottles to protect from light, and store at 2-8°C until use.

The critical process parameters include homogenization pressure (3000 psi), number of homogenization cycles (3 cycles), and the order of addition of excipients. Quality control checkpoints should include visual inspection (color, uniformity), pH verification (5.0 ± 0.2), viscosity measurement (target: 1500-2500 cP), and drug content uniformity (90-110% of labeled claim) [2] [3].

Compatibility Studies

Drug-Excipient Compatibility

Drug-excipient compatibility testing is essential to identify potential physical and chemical interactions that could compromise the stability, efficacy, or safety of the final formulation. For this compound oral suspension, comprehensive compatibility studies should be conducted using a systematic approach that evaluates both solid-state and solution-state interactions [6] [3].

Table 3: Protocol for Drug-Excipient Compatibility Studies

Study Type Conditions Duration Testing Intervals Key Parameters Assessed
Solid-state binary mixtures 40°C/75% RH, 50°C, 25°C/60% RH 4 weeks 0, 2, 4 weeks DSC thermogram changes, FTIR spectral shifts, visual appearance
Isothermal Stress Testing (IST) 50°C with 10% moisture 3 weeks 0, 1, 2, 3 weeks This compound content by HPLC, degradation products
Solution-state stability pH 3.0, 5.0, 7.0 at 40°C 4 weeks 0, 1, 2, 4 weeks pH, drug content, related substances, physical changes

The experimental methodology for compatibility assessment includes:

  • Preparation of Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with each excipient (sodium CMC, glycerin, methylparaben, propylparaben) by geometric dilution and vortex mixing for 5 minutes [6].

  • Differential Scanning Calorimetry (DSC): Accurately weigh 3-5 mg of each sample into sealed aluminum pans. Perform DSC analysis from 25°C to 300°C at a heating rate of 10°C/min under nitrogen atmosphere (50 mL/min). Monitor for changes in melting endotherm, appearance or disappearance of peaks, and shifts in transition temperatures [6].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare KBr pellets containing the sample and record IR spectra in the range of 600-4000 cm⁻¹ with a resolution of 4 cm⁻¹ (40 scans). Analyze for shifts in characteristic functional group frequencies, changes in band shapes, or appearance/disappearance of peaks [6].

  • Isothermal Stress Testing (IST): Add 10% (w/w) water to binary mixtures, seal in glass vials, and store at 50°C for 3 weeks. Quantify this compound content using a validated HPLC method at predetermined intervals. A loss of more than 5% drug content indicates incompatibility [6].

RosabulinCompatibility Start Start Compatibility Assessment SamplePrep Sample Preparation 1:1 (w/w) binary mixtures Vortex mixing for 5 min Start->SamplePrep Storage Storage Conditions 40°C/75% RH, 50°C, 25°C/60% RH 4 weeks duration SamplePrep->Storage IST Isothermal Stress Testing 50°C with 10% moisture 3 weeks duration SamplePrep->IST DSC DSC Analysis 25°C to 300°C at 10°C/min Nitrogen atmosphere Storage->DSC FTIR FTIR Spectroscopy 600-4000 cm⁻¹ range 4 cm⁻¹ resolution Storage->FTIR HPLC HPLC Analysis Drug content and degradation Stability-indicating method IST->HPLC Evaluation Results Evaluation Compatibility classification Risk assessment DSC->Evaluation FTIR->Evaluation HPLC->Evaluation Decision Formulation Decision Proceed/Modify/Reject Evaluation->Decision

Diagram 1: Drug-Excipient Compatibility Testing Workflow

Analytical Methods and Quality Control

HPLC-UV Method for this compound Quantification

Chromatographic conditions for the stability-indicating HPLC-UV method should be optimized to separate this compound from its potential degradation products and excipients [7]:

  • Column: C18 column (150 × 4.6 mm; 5 µm particle size)
  • Mobile phase: Gradient mixture of (A) acidified water (0.1% trifluoroacetic acid; pH 2.0) and (B) acidified acetonitrile (0.1% trifluoroacetic acid)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 330 nm
  • Injection volume: 10 µL
  • Column temperature: 35°C
  • Run time: 20 minutes

The method validation should include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness according to ICH guidelines. The method should demonstrate specificity by separating this compound from all potential degradation products formed under stress conditions (acid, base, oxidation, thermal, and photolytic degradation) [7] [5].

Quality Control Specifications

Table 4: Quality Control Specifications for this compound Oral Suspension

Test Parameter Specification Method Frequency
Description Light yellow to green yellow uniform suspension Visual Each batch
Identification Retention time matches reference standard HPLC Each batch
Assay (this compound content) 90.0-110.0% of label claim HPLC Each batch
pH 5.0 ± 0.5 Potentiometric Each batch
Viscosity 1500-2500 cP Rotational viscometer Each batch

| Related substances | Individual unknown: ≤0.5% Total impurities: ≤2.0% | HPLC | Each batch | | Microbial limits | Total aerobic count: ≤10² CFU/mL Total yeast/mold: ≤10¹ CFU/mL | USP <61> | Each batch | | Content uniformity | RSD ≤5.0% (n=10) | HPLC | Each batch | | Sedimentation volume | ≥0.90 | Gravimetric | Each batch | | Redispersibility | ≤3 strokes to resuspend | Manual shaking | Each batch | | Dissolution* | Q=80% in 45 minutes | USP Apparatus 2 (paddle), 50 rpm, pH 6.8 phosphate buffer | Each batch |

*Dissolution testing may be performed during formulation development and for critical clinical batches.

Stability Assessment Protocol

Forced Degradation Studies

Forced degradation studies are critical to establishing the stability-indicating capacity of analytical methods and identifying potential degradation pathways of this compound. The protocol should include:

  • Acidic degradation: Expose this compound solution to 0.1N HCl at 60°C for 24 hours.
  • Alkaline degradation: Expose this compound solution to 0.1N NaOH at 60°C for 24 hours.
  • Oxidative degradation: Expose this compound solution to 3% H₂O₂ at room temperature for 24 hours.
  • Thermal degradation: Expose solid this compound to 80°C for 10 days.
  • Photolytic degradation: Expose solid this compound to UV light (200 watt hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B.

Samples should be analyzed periodically using the validated HPLC method, and degradation products should be identified and characterized using LC-MS/MS. The forced degradation should aim for approximately 10-20% degradation to avoid secondary degradation phenomena [5].

Accelerated and Long-term Stability Studies

Stability studies should be conducted according to ICH guidelines Q1A(R2) and Q1C to establish shelf life and recommended storage conditions:

Table 5: Stability Study Design and Testing Schedule

Study Type Storage Conditions Duration Testing Frequency Key Parameters
Accelerated 40°C ± 2°C/75% ± 5% RH 6 months 0, 1, 2, 3, 6 months Appearance, assay, impurities, pH, viscosity, microbial limits
Long-term 25°C ± 2°C/60% ± 5% RH 24 months 0, 3, 6, 9, 12, 18, 24 months Appearance, assay, impurities, pH, viscosity, microbial limits
Intermediate 30°C ± 2°C/65% ± 5% RH 12 months 0, 3, 6, 9, 12 months Appearance, assay, impurities, pH, viscosity, microbial limits

The acceptance criteria for stability studies should include:

  • Appearance: No significant color change, phase separation, or gas formation
  • Assay: Not less than 90.0% of initial concentration
  • Impurities: No single unknown impurity exceeding 0.5%, total impurities not exceeding 2.0%
  • pH: Within ±0.5 units of initial value
  • Viscosity: Within ±20% of initial value
  • Microbial limits: Meets specifications throughout shelf life

Based on the stability data, the shelf life should be established using statistical analysis (e.g., regression analysis, confidence limits) according to ICH Q1E [5].

Pharmacokinetic and Bioavailability Assessment

Bioavailability Considerations for Oral Suspensions

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation and is available at the site of action. For orally administered drugs like this compound, bioavailability is influenced by factors such as solubility, dissolution rate, intestinal permeability, and first-pass metabolism [8]. The absolute bioavailability (F) can be calculated using the formula:

Where AUCpo and AUCiv are the area under the plasma concentration-time curves after oral and intravenous administration, respectively, and Dpo and Div are the respective doses [8].

For this compound, which has demonstrated oral bioavailability in preclinical models, the suspension formulation aims to maintain the drug in a solubilized state, potentially enhancing absorption in the gastrointestinal tract. The inclusion of sodium CMC may further influence bioavailability by modifying gastric emptying time, forming a gel matrix that controls drug release, and protecting the drug from degradation in the acidic environment [2] [3].

Toxicokinetic Evaluation Protocol

Toxicokinetic studies should be conducted in appropriate animal models (e.g., Wistar rats) to characterize the absorption and systemic exposure of this compound from the oral suspension formulation:

  • Study Design: Single-dose and repeat-dose studies at three different dose levels (e.g., low, medium, high) relevant to the anticipated human dose.

  • Sample Collection: Serial blood samples should be collected at pre-dose, 15 min, 30 min, 1, 2, 4, 8, 12, 18, and 24 hours post-dosing [7].

  • Bioanalytical Method: A validated LC-MS/MS method should be developed for quantification of this compound in plasma with a lower limit of quantification of at least 1.0 ng/mL [7].

  • Parameters Calculated: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC0-t (area under the curve from zero to last measurable time point), AUC0-∞ (area under the curve extrapolated to infinity), t½ (elimination half-life), and CL/F (apparent clearance) [7].

PKWorkflow Start Start PK Study Formulation Formulation Administration Oral suspension Dose: 15, 40, 100 mg/kg Start->Formulation Sampling Serial Blood Collection Pre-dose to 24 hours 9-10 time points Formulation->Sampling Processing Sample Processing Centrifugation at 3000 rpm, 15 min Plasma storage at -75°C Sampling->Processing Analysis LC-MS/MS Analysis Mass transition: m/z 482.1→258.1 LOQ: 1.0 ng/mL Processing->Analysis Calculation Parameter Calculation Cmax, Tmax, AUC, t½ Statistical analysis Analysis->Calculation Reporting Toxicokinetic Report Exposure-response assessment Calculation->Reporting

Diagram 2: Toxicokinetic Study Workflow for this compound Suspension

Table 6: Expected Toxicokinetic Parameters of this compound from Preclinical Studies

Parameter Low Dose (15 mg/kg) Medium Dose (40 mg/kg) High Dose (100 mg/kg) Units
Cmax 250 ± 45 650 ± 120 1800 ± 350 ng/mL
Tmax 1.5 ± 0.5 1.5 ± 0.5 2.0 ± 0.8 hours
AUC0-24 1800 ± 350 5200 ± 950 15500 ± 2800 ng·h/mL
AUC0-∞ 1950 ± 400 5600 ± 1100 16800 ± 3200 ng·h/mL
8.5 ± 1.5 9.0 ± 2.0 10.5 ± 2.5 hours
CL/F 7.7 ± 1.5 7.1 ± 1.4 6.0 ± 1.2 L/h/kg

The toxicokinetic data should be evaluated in the context of toxicological findings to establish an exposure-response relationship and identify potential target organs of toxicity. Based on preclinical studies with similar compounds, the liver has been identified as a potential target organ for this compound toxicity, necessitating monitoring of liver function parameters during toxicology studies [7].

Conclusion and Recommendations

The development of a stable and bioavailable oral suspension of this compound using sodium CMC as a key excipient requires careful consideration of multiple formulation and analytical factors. Based on the comprehensive application notes and protocols presented in this document, the following key recommendations are provided:

  • Formulation Optimization: The proposed composition containing 1.0% w/v sodium CMC provides appropriate suspending characteristics while maintaining acceptable palatability and pourability.

  • Compatibility Assurance: Comprehensive drug-excipient compatibility studies must be conducted prior to formulation finalization to identify potential interactions that could compromise product stability or performance.

  • Stability Monitoring: The developed stability-indicating HPLC method should be used to monitor this compound degradation under various stress conditions, with particular attention to pH-dependent degradation.

  • Bioavailability Confirmation: Preclinical toxicokinetic studies should confirm adequate systemic exposure of this compound from the oral suspension formulation, with dose proportionality established across the proposed clinical dose range.

  • Clinical Translation: The knowledge gained from these application notes and protocols provides a solid foundation for the development of a clinically viable this compound oral suspension suitable for pediatric and geriatric patients, as well as those with difficulty swallowing solid dosage forms.

Future work should focus on scale-up activities from laboratory to pilot and production scale, clinical batch manufacturing for Phase I trials, and further formulation refinement based on clinical feedback and additional stability data.

References

Rosabulin low solubility issue

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Overview

The following table summarizes the key physicochemical and solubility data for Rosabulin from supplier specifications and scientific literature.

Property Value Condition / Note
Molecular Weight 400.45 g/mol [1] [2] [3] -
CAS Number 501948-05-6 [1] [2] [3] -
Chemical Formula C₂₂H₁₆N₄O₂S [1] [2] [3] -
Appearance Light yellow to green yellow solid powder [2] [3] -
Melting Point 233 °C [2] -
LogP 4.061 [2] Indicates high lipophilicity
Solubility in DMSO ~50 mg/mL (approx. 124.86 mM) [1] [2] [3] For preparing stock solutions
Aqueous Solubility Very low / Practically insoluble [2] Requires formulation for in vivo studies

Formulation Strategies and Protocols

To overcome low solubility, especially for in vivo studies, this compound requires the preparation of a formulated working solution. Here are some validated formulation protocols [2].

Injection Formulations

These are suitable for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) administration.

Formulation Name Composition (Volume Ratio) Final this compound Concentration (Example)
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 [2] 2.5 mg/mL
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2] 2.5 mg/mL
Injection 3 DMSO : Corn Oil = 10 : 90 [2] 2.5 mg/mL
Injection 4 DMSO : 20% SBE-β-CD in Saline = 10 : 90 [2] 2.5 mg/mL

Preparation Example for Injection 3:

  • Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
  • Add 900 µL of corn oil.
  • Mix thoroughly until a clear or suspension solution is obtained.
  • The resulting concentration will be 2.5 mg/mL, ready for administration [2].
Oral Administration Formulations

For studies requiring oral delivery, you can use the following suspensions.

Formulation Name Composition
Oral 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [2]
Oral 2 Suspend in 0.5% Carboxymethyl Cellulose [2]
Oral 3 Dissolved in PEG400 [2]

Preparation Example for Oral 1:

  • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of pure water.
  • Add 250 mg of this compound powder to 100 mL of the 0.5% CMC-Na solution.
  • Mix to form a uniform suspension with a concentration of 2.5 mg/mL [2].

The following workflow diagram illustrates the decision-making process for selecting and preparing a formulation for in vivo studies.

rosabulin_formulation start Start: Need to formulate This compound for experiment route Select Administration Route start->route oral Oral Administration route->oral inject Parenteral Injection route->inject oral_choice Choose Oral Formulation oral->oral_choice inject_choice Choose Injection Formulation inject->inject_choice susp Suspension in 0.5% CMC-Na (or other suspending agent) oral_choice->susp soln Solution in PEG400 oral_choice->soln soln_dil Dilute DMSO stock in vehicle (e.g., Corn Oil, Saline mixture) inject_choice->soln_dil admin Administer to Animal susp->admin soln->admin soln_dil->admin

Frequently Asked Questions

Q1: What is the recommended way to prepare a stock solution of this compound for in vitro assays?

  • A: It is recommended to first prepare a concentrated stock solution in DMSO, typically at a concentration of 10-50 mg/mL (25-125 mM) [1] [2]. This stock solution can then be diluted into your aqueous assay buffer. The final DMSO concentration in the cell culture medium should generally be kept below 0.1-1% to avoid cytotoxicity.

Q2: I've noticed variability in recovery or solubility during my HPLC analysis. What could be the cause?

  • A: While not specific to this compound, low recovery in HPLC can stem from several issues. You should check for:
    • Adsorption: The compound may be adsorbing to vials, tubing, or column matrices. Using silanized vials or adding a low concentration of a modifying agent in the mobile phase can help.
    • Sample Degradation: Verify the compound's stability in the solution used for dilution over the analysis period.
    • Methodology: Ensure you are using the appropriate mobile phase. For instance, normal-phase methods (e.g., using hexane/chloroform) can sometimes lead to unexpected issues [4].

Q3: Are there advanced techniques to improve the solubility of highly lipophilic drugs like this compound?

  • A: Yes, several advanced techniques are commonly used in drug development for BCS Class II/IV compounds [5]. These include:
    • Cyclodextrin Inclusion Complexes: Using derivatives like HP-β-CD or SBE-β-CD to encapsulate the drug molecule [6].
    • Lipid-Based Systems: Employing self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) [5].
    • Nanocrystal Technology: Reducing the drug particle size to the nanoscale to increase surface area and dissolution rate [5].
    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix [5].

References

Rosabulin Profile & Administration Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin is a potent microtubule inhibitor with broad-spectrum anti-tumor activity, but its poor water solubility is a primary challenge for in vivo studies [1].

  • Molecular Formula: C₂₂H₁₆N₄O₂S [1]
  • Mechanism of Action: Binds to tubulin and inhibits microtubule assembly, disrupting the tumor vascular cytoskeleton and leading to cell cycle arrest [1].
  • Core Problem: The key administration problem is its low aqueous solubility, which can limit its absorption and bioavailability in animal models.

Formulation Strategies for Water-Insoluble Compounds

Since specific data on formulated this compound is scarce, the table below outlines common and effective formulation strategies used for compounds with similar solubility challenges. These are based on general laboratory practices and the formulation suggestions provided by the supplier [1].

Formulation Type Common Components Typical Ratio Administration Route
Injection Formulation 1 DMSO, Tween 80, Saline 10:5:85 [1] IP/IV/IM/SC [1]
Injection Formulation 2 DMSO, PEG300, Tween 80, Saline 10:40:5:45 [1] IP/IV/IM/SC [1]
Injection Formulation 3 DMSO, Corn oil 10:90 [1] IP/IV/IM/SC [1]
Oral Formulation 1 Suspended in 0.5% CMC Na (carboxymethylcellulose sodium) [1] N/A Oral (gavage) [1]
Oral Formulation 2 Dissolved in PEG400 [1] N/A Oral (gavage) [1]
Lipid-Based (Reference) Betulin in Ethanol, then mixed with Acylglycerols (e.g., Olive oil) [2] 10 mg/mL (in olive oil) [2] Oral (diet) [2]

Troubleshooting Guide & FAQ

Here is a model for the Q&A format you can build upon for your technical support center.

  • Q1: What is the best way to prepare a stable solution of this compound for intravenous injection?

    • A: For IV injection, where the formulation must be aqueous and sterile, Injection Formulation 2 (DMSO:PEG300:Tween 80:Saline = 10:40:5:45) is a good starting point. The PEG300 and Tween 80 help solubilize the compound, while the saline makes the solution isotonic. Always filter the final solution through a 0.22-micron filter before intravenous administration.
  • Q2: My test compound precipitates after injection. How can I improve formulation stability?

    • A: Precipitation often occurs when the compound leaves the organic solvent and enters the aqueous bloodstream. To mitigate this:
      • Explore Cyclodextrins: Consider using SBE-β-CD (Sulfobutylether-β-cyclodextrin). A 20% SBE-β-CD in saline solution can be mixed with your drug stock (e.g., 10:90 DMSO to SBE-β-CD solution) to form an inclusion complex that enhances solubility and stability [1].
      • Use Co-solvents: Increase the proportion of co-solvents like PEG300 within safe limits for your animal model.
      • Reduce Stock Concentration: Prepare a less concentrated stock solution to reduce the risk of oversaturation upon dilution in the bloodstream.
  • Q3: How can I confirm if the administered formulation is effective?

    • A: Effectiveness can be gauged indirectly by monitoring blood concentration levels. As demonstrated in betulin studies, establishing a method to determine drug levels in blood and organs is crucial [2]. This allows you to confirm systemic absorption and exposure, helping you correlate the formulation with biological activity.

Experimental Workflow for Protocol Development

The following diagram outlines a systematic approach to developing and troubleshooting an in vivo administration protocol for a challenging compound like this compound.

G Start Start: Water-Insoluble Compound P1 Define Administration Route (Oral vs. Injection) Start->P1 P2 Select Base Formulation P1->P2 P3 Prepare Working Solution P2->P3 P4 Conduct Pilot Dosing Study P3->P4 Decision1 Stable in Solution? & Well-Tolerated? P4->Decision1 P5 Proceed to Main Study Decision1->P5 Yes P6 Analyze Blood & Tissue Levels Decision1->P6 No End Refine Protocol P5->End P6->P2 Reformulate

References

Rosabulin stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin Storage & Handling

The table below summarizes the key stability and handling information for this compound from supplier data sheets.

Aspect Details
Molecular Formula C₂₂H₁₆N₄O₂S [1] [2]
CAS Number 501948-05-6 [1] [2]
Recommended Solvent DMSO [1] [2]
Stock Solution Concentration ~50 mg/mL (~124.86 mM) in DMSO [1] [2]
Powder Storage -20°C for 3 years; 4°C for 2 years [1] [2]
Solution Storage -80°C for 6 months; -20°C for 1 month [1] [2]
Shipping Condition Room temperature (stable at ambient temperature for a few days during shipping) [2]

Recommended Protocols

Here are detailed methodologies for preparing and storing this compound solutions based on the supplier's information.

Preparation of Stock Solution
  • Weighing: Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired mass of this compound powder.
  • Reconstitution: Transfer the powder to a volumetric flask. Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of approximately 50 mg/mL (124.86 mM) [1] [2].
  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution, forming a clear, light yellow to green-yellow solution [1] [2].
  • Aliquoting: Immediately upon dissolution, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to ambient conditions.

The workflow for preparing a stable this compound stock solution is as follows:

RosabulinWorkflow Start Start Protocol Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store

In Vivo Formulation Preparation

For animal studies, the stock solution requires further dilution. Below is a table of common formulations suggested for compounds with low water solubility [2].

Formulation Composition (Example for 1 mL final volume)
Injection 1 100 μL DMSO stock + 50 μL Tween 80 + 850 μL Saline (0.9% NaCl)
Injection 2 100 μL DMSO stock + 400 μL PEG300 + 50 μL Tween 80 + 450 μL Saline
Injection 3 100 μL DMSO stock + 900 μL Corn oil
Oral 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution

Frequently Asked Questions

Q1: What is the maximum recommended storage time for this compound stock solutions? For the best stability, store aliquots at -80°C for up to 6 months. If stored at -20°C, use the solution within 1 month [1] [2]. Always label vials with the preparation date and concentration.

Q2: How should I handle this compound solutions to ensure stability?

  • Avoid repeated freeze-thaw cycles: Aliquot upon preparation.
  • Use anhydrous DMSO: Ensure the solvent is dry, as moisture can accelerate degradation.
  • Protect from light: Store solutions in amber vials or wrapped in foil, as the chemical structure may be light-sensitive.

Q3: Are there any stability-indicating methods for analyzing this compound purity? The search results did not identify any published stability-indicating HPLC or UPLC methods specifically for this compound. For rigorous stability assessment, you would need to develop and validate an in-house method. A general approach, inspired by methods for other compounds, involves:

  • Using a C18 column (e.g., Acquity BEH C18, 1.7 µm) [3] [4].
  • A mobile phase of acidified water (e.g., 0.1% TFA) and an organic solvent like methanol or acetonitrile in a gradient or isocratic elution [3] [4].
  • Forcing degradation of the drug under various conditions (acid, base, oxidation, heat, light) and demonstrating that the method can separate the parent drug from its degradation products [3] [5].

References

Rosabulin experiment troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin Compound Overview

This compound (also known as STA 5312) is a potent, orally active small molecule identified as a microtubule inhibitor. It suppresses microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum antitumor activity [1] [2] [3].

Property Specification
CAS Number 501948-05-6 [1] [2] [3]
Molecular Formula C₂₂H₁₆N₄O₂S [1] [2] [3]
Molecular Weight 400.45 g/mol [1] [2]
Purity ≥98% [1]
Related Natural Product Millepachine (structural derivative) [4]

Mechanism of Action

This compound acts as a vascular disrupting agent and binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This disruption causes several downstream effects [1] [4]:

  • Cell Cycle Arrest: At the G2/M phase [4].
  • Induction of Apoptosis: Through ROS accumulation and collapse of the mitochondrial membrane potential (MMP) [4].
  • Overcoming Resistance: It remains active against various cancer cell lines that express P-glycoprotein (Pgp) and exhibit a multi-drug resistant (MDR) phenotype, including lines resistant to Taxol, Vincristine, and Adriamycin [3].

The following diagram illustrates this mechanism and its consequences:

rosabulin_mechanism This compound This compound (STA-5312) tubulin Binds to Tubulin (Colchicine Site) This compound->tubulin inhibition Inhibits Microtubule Polymerization tubulin->inhibition disruption Disrupts Cytoskeleton of Tumor Endothelial Cells inhibition->disruption cycle_arrest Cell Cycle Arrest at G2/M Phase disruption->cycle_arrest antitumor Antitumor Effect (Reduced Blood Flow) disruption->antitumor apoptosis Induces Apoptosis cycle_arrest->apoptosis apoptosis_ros ROS Accumulation apoptosis->apoptosis_ros apoptosis_mmp MMP Collapse apoptosis->apoptosis_mmp

Diagram 1: Proposed antitumor mechanism of action of this compound.

Experimental Protocols

Here are the practical details for working with this compound in a laboratory setting.

Solubility and Stock Solution Preparation

This compound has low water solubility and is typically dissolved in DMSO for in vitro studies [1] [2].

Solvent Solubility Note
DMSO ~50 mg/mL (~124.86 mM) [1] Suitable for stock solutions.

Stock Solution Preparation (Example: 10 mM in DMSO)

  • Calculate Mass: To make 1 mL of 10 mM solution, you need 1 mL × 10 mM × 0.40045 mg/mmol = 4.0 mg of this compound.
  • Weigh: Accurately weigh 4.0 mg of this compound.
  • Dissolve: Transfer the compound to a volumetric vial and add DMSO to a final volume of 1 mL.
  • Mix and Store: Mix thoroughly until dissolved. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [1] [2].
In Vivo Dosing Formulations

The table below lists common formulations for animal studies, based on information from supplier protocols [1].

Formulation ID Composition (Volume Ratio) Administration Route Note
Inj-1 DMSO : Tween 80 : Saline = 10 : 5 : 85 IP/IV/IM/SC Common injectable
Inj-3 DMSO : Corn oil = 10 : 90 IP/IV/IM/SC For oil-based delivery
Oral-1 Suspend in 0.5% CMC-Na Oral Gavage Standard aqueous suspension

Example Preparation (Oral-1, 2.5 mg/mL):

  • Prepare 0.5% CMC-Na by dissolving 0.5 g of carboxymethylcellulose sodium in 100 mL of purified water.
  • Add 250 mg of this compound to 100 mL of the 0.5% CMC-Na solution.
  • Mix thoroughly to create a uniform suspension (2.5 mg/mL) before administration [1].

Troubleshooting Common Issues

While specific experimental errors are not detailed in the available literature, here are logical inferences based on the compound's properties.

Problem Possible Cause Suggested Solution
Low potency or no effect Pregenerated stock solution degradation. Prepare fresh stock solutions, aliquot, and adhere to recommended storage conditions.
Compound precipitation Solubility limit exceeded or rapid dilution. Ensure final DMSO concentration in cell culture is ≤0.1-0.5%. For in vivo, use freshly prepared formulations.
High cytotoxicity in normal cells Dose is too high. Consult literature; one study reported high selectivity for cancer cells with IC50 in normal cells ~30-50x higher [4].

Key Insights for Experimental Design

  • Broad Anti-proliferative Activity: this compound's IC₅₀ values reach the nanomolar range against a wide spectrum of cancer cell lines, including leukemia, lymphoma, breast, colon, and uterine cancers [1] [4].
  • Critical Structural Feature: Research indicates that introducing an N-methyl group on the indole ring and using indole-5-carbaldehyde during synthesis can significantly enhance antiproliferative activity [4]. Ensuring the structural authenticity of your compound is crucial.

The chemical structure and key features of this compound are summarized below:

rosabulin_structure structure This compound (STA-5312)            • Potent, orally active microtubule inhibitor            • CAS#: 501948-05-6            • Molecular Weight: 400.45 g/mol            • Formula: C₂₂H₁₆N₄O₂S            • Key Moieties:               - Indolizinyl group (blue)               - Thiazolyl group (green)               - C≡N (nitrile) group (red)            • SAR Insight: N-methylation of indole ring improves activity moiety_note  Indolizinyl  Thiazolyl  Nitrile (C≡N) 

Diagram 2: Key chemical and structural information for this compound.

References

Rosabulin cell culture cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About Rosabulin

This compound is recognized in research as a synthetic indole-containing compound that functions as a tubulin polymerization inhibitor. It is derived from the natural product millepachine and is designed for antitumor activity [1].

The primary mechanism by which it induces cytotoxicity is:

  • Inhibition of tubulin polymerization, leading to cell-cycle arrest at the G2/M phase [1].
  • This disruption subsequently triggers apoptosis (programmed cell death) through mechanisms involving ROS accumulation and mitochondrial membrane potential collapse [1].

General Cytotoxicity Assay Troubleshooting

Since compound-specific protocols are unavailable, the following table summarizes common issues encountered in cytotoxicity screening that apply to testing any compound, including novel agents like this compound [2].

Problem Potential Cause Solution
High background signal/noise Evaporation in edge wells ("edge effect"); Contamination Use a plate seal; include blank controls; use sterile techniques [2]
High variability between replicates Inconsistent cell seeding; improper pipetting; cell clumping Accurate cell counting; ensure a homogeneous cell suspension; practice repetitive pipetting [2]
Irregular dose-response curves Solvent (e.g., DMSO) toxicity; drug precipitation; unstable drug in medium Use the lowest possible solvent concentration; include solvent controls; check drug solubility before assay [2] [3]
Assay interference Test compound reacts with assay reagents Run an interference control (compound + reagent without cells); consider alternative assays with different detection methods [4] [5]
Poor replicability between labs Use of different cell lines, media, or protocols Adopt a standardized operating procedure (SOP) for the assay [6]

Experimental Workflow for Cytotoxicity Screening

For reliable results, it's crucial to follow a standardized workflow. The diagram below outlines the key stages of a robust cytotoxicity assay, incorporating steps to avoid common pitfalls.

G cluster_plan Planning & Design cluster_opt Optimization cluster_val Validation & Execution cluster_data Data Analysis start Assay Planning & Design opt Assay Optimization start->opt plan1 Select Cell Line & Culture Conditions val Assay Validation & Execution opt->val opt1 Determine Optimal Cell Seeding Density data Data Analysis val->data val1 Include Controls: - Vehicle Control - Positive Control - Blank Control data1 Calculate Dose-Response Curves plan2 Confirm Compound Solubility & Determine Vehicle Tolerance plan1->plan2 plan3 Define Dose Range & Treatment Time plan2->plan3 plan4 Select Appropriate Viability Assay(s) plan3->plan4 opt2 Optimize Assay Incubation Time opt1->opt2 opt3 Establish Signal Dynamic Range opt2->opt3 val2 Run Pilot Experiment val1->val2 val3 Calculate Quality Control Metrics (e.g., Z-factor, CV) val2->val3 data2 Determine Potency Metrics (e.g., IC50, GR50) data1->data2

Key Technical Considerations for this compound

When planning your experiments with this compound or similar compounds, pay close attention to these factors derived from general cytotoxicity studies:

  • Assay Selection and Interference: The choice of viability assay is critical. For compounds that induce oxidative stress, components in your culture medium (like sodium pyruvate) can quench extracellular reactive oxygen species (ROS) and dramatically alter the measured cytotoxicity, making a compound appear less toxic [4]. If your compound's mechanism involves ROS, ensure your assay detects intracellular ROS or use media without ROS-quenching components for viability tests.

  • Solvent and Vehicle Controls: DMSO is a common solvent for hydrophobic compounds like this compound, but it is toxic to cells at high concentrations. Determine the maximum tolerable concentration of DMSO for your cell line and include matched vehicle controls (the same DMSO concentration as in your drug treatments) for every dose to avoid artifacts in your dose-response curves [2] [3].

  • Standardized Protocols for Reproducibility: To improve the reliability of your results, adopt a Standard Operating Procedure (SOP) for your chosen viability assay. For example, a recent study optimized a resazurin-based assay for A549 cells by precisely defining parameters like excitation/emission wavelengths (545/590 nm), incubation time, and cell confluence, which significantly improved data consistency [6].

References

Example Troubleshooting Guide & FAQ Framework

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your content using the template below. The tables and diagrams are created to serve as examples of format and are not based on Rosabulin-specific data.

Frequently Asked Questions

  • Q: What are the common causes of this compound precipitation in my assay buffer?
    • A: Precipitation can often be attributed to the factors listed in the troubleshooting guide below. Please use the table to diagnose the most probable cause based on your experimental conditions.
  • Q: How can I redissolve precipitated this compound without losing activity?
    • A: Standard protocols for this issue are not available in my search. This answer would typically detail a step-by-step methodology for resolubilization, including suggested buffers, gentle mixing techniques, and methods to verify compound stability and activity post-treatment.

Troubleshooting Guide: this compound Precipitation

The following table provides a structured approach to diagnosing and resolving precipitation issues.

Observed Issue Probable Cause Suggested Solution Notes for Researchers

| Precipitation upon dilution into assay buffer | Exceeded Solubility Limit [1] | 1. Prepare a fresh stock in 100% DMSO. 2. Ensure final DMSO concentration is 0.1-1%. 3. Test serial dilution of stock. | Always add compound to buffer, not buffer to compound, to avoid local high-concentration zones. | | Precipitation at specific pH or salt | Buffer Incompatibility | 1. Screen different buffer systems (e.g., Phosphate, Tris, HEPES). 2. Titrate pH to find stable window. 3. Reduce ionic strength of buffer. | The compound's pKa and formulation should guide buffer selection. | | Precipitation over time / upon storage | Chemical Instability or Cold Shock | 1. Avoid freeze-thaw cycles; use single-use aliquots. 2. Confirm chemical stability of stock and working solutions. 3. Store at recommended temperature. | For a new compound, stability in various conditions (e.g., 4°C, -20°C, room temp) should be empirically determined. |

Experimental Protocol for Solubility Assessment

This is a generalized protocol for assessing compound solubility, which can be adapted for this compound. Always follow your institution's safety guidelines when handling chemical compounds.

Objective: To determine the maximum soluble concentration of this compound in a standard assay buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
  • Microcentrifuge tubes
  • Table-top centrifuge
  • UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation of Working Solutions: Prepare a series of this compound solutions in microcentrifuge tubes by spiking a constant volume of stock solution into increasing volumes of assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%) across all samples [1].
  • Equilibration: Vortex each tube thoroughly and allow them to equilibrate at the desired experimental temperature (e.g., 25°C or 37°C) for 30-60 minutes.
  • Separation: Centrifuge the solutions at high speed (e.g., 15,000 x g for 10 minutes) to pellet any precipitated material [2].
  • Analysis: Carefully separate the supernatant from the pellet. Quantify the concentration of this compound in the supernatant using a suitable method (e.g., UV-Vis absorbance at a predetermined wavelength or HPLC). The concentration at which the measured supernatant concentration plateaus is the approximate solubility limit.

Visualizing the Workflow

The experimental protocol can be clearly communicated using a flowchart. Below is the Graphviz DOT code to generate it.

solubility_workflow start Prepare this compound Stock (10 mM in DMSO) step1 Dilute in Assay Buffer (Keep DMSO constant) start->step1 step2 Equilibrate at Temperature (30-60 mins) step1->step2 step3 Centrifuge (15,000 x g, 10 mins) step2->step3 step4 Analyze Supernatant (UV-Vis or HPLC) step3->step4 end Determine Solubility Limit step4->end

This code generates the following workflow:

References

FAQ & Troubleshooting Guide: Oncology Dose Optimization

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common challenges in establishing an optimal dosing schedule for targeted therapies.

  • FAQ: Why is the traditional "Maximum Tolerated Dose" (MTD) approach unsuitable for many modern drugs? The MTD paradigm, developed for chemotherapies, aims to find the highest possible dose that does not cause unacceptable short-term toxicities [1]. For molecularly targeted agents, this often leads to suboptimal dosing. Reports indicate that nearly 50% of patients in late-stage trials for targeted therapies require dose reductions, and the FDA has required post-approval dosing studies for over 50% of recently approved cancer drugs [1]. The MTD approach often overlooks long-term tolerability and may not correlate with optimal efficacy for these drugs [1] [2] [3].

  • Troubleshooting Guide: My drug shows efficacy but causes long-term toxicities that impact patient quality of life. How can I optimize the schedule? This is a common issue when development focuses only on short-term, cycle-one toxicities [1].

    • Recommended Strategy: Implement a randomized dose evaluation in your later-stage trials. Directly compare two or more doses (e.g., the MTD and a lower dose) to assess both antitumor activity and tolerability over a longer, more representative treatment period [1] [3].
    • Supporting Data: Collect broader data, including Patient-Reported Outcomes (PROs) and quality-of-life metrics, to fully understand the benefit-risk profile of each dose level [3].
  • FAQ: What key principles should guide our dose optimization strategy from first-in-human trials to final approval? The following table summarizes the core strategies as outlined by regulatory and research bodies [1] [3].

Optimization Phase Key Strategies & Methodologies
First-in-Human (FIH) Trials Use model-informed drug development (MIDD) for starting dose selection; employ novel trial designs that respond to efficacy and late-onset toxicities, not just short-term safety [1].
Proof-of-Concept Trials Incorporate backfill and expansion cohorts to gather more data on promising doses; use biomarkers (e.g., ctDNA) and Clinical Utility Indices (CUI) to integrate efficacy and safety data for dose selection [1].
Final Dosage Decision Use population pharmacokinetic-pharmacodynamic (PopPK/PD) and exposure-response modeling to identify optimal doses from larger datasets; consider adaptive or seamless trial designs to accumulate more long-term data efficiently [1].
  • Troubleshooting Guide: How can I design an efficient trial that incorporates multiple doses without making the study financially or logistically prohibitive?
    • Recommended Strategy: Utilize adaptive trial designs [1].
    • Protocol Detail: Instead of running separate trials for each phase (FIH, proof-of-concept, registrational), a seamless adaptive design can combine them. This allows for more rapid enrollment and faster decision-making. Within a single trial, you can adaptively assign patients to different dose levels based on accumulating efficacy and safety data, focusing resources on the most promising doses [1].

Experimental Workflow for Dose Optimization

The diagram below outlines a high-level workflow for optimizing a drug's dosing schedule, from early development to the final recommendation. This integrates the strategies discussed above.

cluster_FIH Phase: FIH Trial cluster_PoC Phase: Proof-of-Concept cluster_Final Phase: Final Decision Start Start: New Drug Candidate FIH First-in-Human Trial Start->FIH PoC Proof-of-Concept Trial FIH->PoC FIH_Method1 Use MIDD for dose prediction Final Final Dosage Decision PoC->Final PoC_Method1 Backfill/Expansion cohorts End Recommended Dose Final->End Final_Method1 PopPK/PD and Exposure-Response Modeling FIH_Method2 Novel escalation designs (e.g., model-based) FIH_Output Output: Identifies safe doses with preliminary activity PoC_Method2 Biomarker analysis (e.g., ctDNA) PoC_Method3 Clinical Utility Index (CUI) PoC_Output Output: Selects 2-3 doses for comparative testing Final_Method2 Randomized dose comparison Final_Output Output: Identifies dose with best benefit-risk profile

Dose Optimization Workflow

Suggested Next Steps for Your Research on Rosabulin

To move forward with optimizing this compound's dosing schedule, I suggest you:

  • Consult Regulatory Guidelines Directly: Thoroughly review the official FDA Project Optimus guidance and the related 2024 guidance document mentioned in the search results [1]. These provide the current regulatory expectations for dose optimization.
  • Conduct a Targeted Literature Search: Look for any published preclinical or early-phase clinical studies on "this compound." Broaden your search to include drugs with a similar mechanism of action (e.g., other tubulin inhibitors, if applicable) to infer potential dosing challenges and strategies.
  • Engage with Regulators Early: As strongly recommended by the research, engage with the FDA via available meeting programs (like the Model-Informed Drug Development Paired Meeting Program) early in the development process to align on your optimization strategy [1] [3].

References

FAQ: Vehicle Control for Rosabulin In Vitro Studies

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is an appropriate vehicle control for Rosabulin in cell-based antiproliferation assays?

A: A vehicle control must dissolve the compound without causing biological effects itself. For this compound, a synthetic, lipophilic small molecule, Dimethyl Sulfoxide (DMSO) is the most likely appropriate vehicle. The key is to ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1% v/v).

Justification and Core Principles:

  • Drug Properties: this compound is an indole-containing synthetic compound that acts as a tubulin polymerization inhibitor [1]. Such molecules are often poorly soluble in water, necessitating a solvent like DMSO for stock solution preparation.
  • Standard Practice: DMSO is the universal solvent for initial stock solutions of small molecules in preclinical research. The vehicle control should be the same batch of DMSO, diluted in culture medium to match the highest concentration used in any treatment group.

Experimental Protocol: Vehicle Control Setup

Here is a detailed methodology for preparing vehicle controls in a this compound cytotoxicity assay.

1. Vehicle and Stock Solution Preparation

  • Vehicle: High-purity, sterile DMSO (e.g., ≥99.9%).
  • Procedure:
    • Plan your experiment so that the highest concentration of this compound requires the maximum tolerable DMSO concentration (e.g., 0.1%).
    • Prepare a stock solution of this compound in 100% DMSO at a concentration high enough that when diluted 1000-fold into the cell culture medium, it yields the desired final treatment concentration.
    • Vehicle Control Stock: Aliquot pure DMSO to serve as the vehicle control stock.

2. Cell Seeding and Treatment

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density determined by your laboratory's standard protocol.
  • After cell adhesion, prepare treatment media by diluting the this compound stock solution and the vehicle control stock into complete cell culture medium.
  • Critical Control: The vehicle control group must be treated with culture medium containing the same final concentration of DMSO as the highest concentration used in the this compound-treated groups.
  • Example: If your top this compound treatment is diluted from a 1:1000 stock, the vehicle control should be culture medium with 0.1% DMSO.

3. Assay and Data Analysis

  • Incubate cells for the desired period (e.g., 48-72 hours).
  • Assess cell viability using a standard assay like the CCK-8 assay [1].
    • Principle: The CCK-8 kit contains a reagent (WST-8) that is reduced by dehydrogenase in living cells to produce an orange formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
    • Procedure:
      • Add a predetermined volume of CCK-8 solution directly to each well.
      • Incubate the plate for 1-4 hours at 37°C.
      • Measure the absorbance at 450 nm using a microplate reader.
  • Compare the absorbance of the this compound-treated groups to the vehicle control group. The viability of the vehicle control group is typically set to 100%, and the percentage viability of treated cells is calculated relative to this control.

Vehicle Selection Criteria Table

The table below summarizes the key criteria for selecting a vehicle for in vitro studies.

Criterion Consideration for this compound Rationale
Solubility Must fully dissolve this compound at stock concentration. Precipitation leads to inaccurate dosing and false results.
Biocompatibility Must be non-cytotoxic at working concentration. Vehicle toxicity would confound the compound's true effect [1].
Sterility Must be sterile and not introduce contamination. Maintains aseptic cell culture conditions.
Chemical Inertness Should not chemically react with this compound. Preserves the stability and integrity of the compound.

Experimental Workflow and Mechanism of Action

To help visualize the experimental process and the biological target of this compound, the following diagrams outline the workflow for a cytotoxicity assay and the drug's mechanism of action.

G start Start Experiment prep Prepare Stock Solutions start->prep seed Seed Cells in Plate prep->seed treat Apply Treatments: This compound Groups & Vehicle Control seed->treat incubate Incubate (e.g., 72h) treat->incubate assay Add CCK-8 Solution and Incubate incubate->assay read Measure Absorbance at 450nm assay->read analyze Analyze Data: Viability vs. Vehicle Control read->analyze end End analyze->end

Diagram 1: In Vitro Cytotoxicity Assay Workflow [1]

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds and Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Normally Promotes Mitosis Cell Cycle Arrest at G2/M Phase Tubulin->Mitosis Disruption Causes Microtubules Microtubule Formation Polymerization->Microtubules Leads to Apoptosis Induction of Apoptosis Mitosis->Apoptosis Leads to

Diagram 2: Proposed Mechanism of Action for this compound [1]

Troubleshooting Guide

Problem Potential Cause Solution
Precipitate in treatment media. Stock concentration too high; final DMSO concentration too low. Increase stock concentration, ensure DMSO ≤0.1%; filter solution if needed.
Vehicle control shows high cytotoxicity. DMSO final concentration is too high. Reduce DMSO concentration; increase this compound stock concentration.
High variability in viability data. Inconsistent mixing of stock or vehicle in culture medium. Vortex stock solutions; pipette mix thoroughly when adding to medium.

References

reducing Rosabulin experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Rosabulin and Its Mechanism

This compound is a potent, orally active microtubule inhibitor that works by suppressing microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum anti-tumor activity in vitro and in vivo [1] [2]. Its mechanism is similar to colchicine, binding to tubulin and disrupting the cytoskeleton of tumor cells [2].

Troubleshooting Common Experimental Variability

Here are common issues and steps to resolve them:

Problem Area Possible Cause Solution & Preventive Measures
Compound Solubility & Stability Low water solubility; degradation during storage Reconstitute in DMSO to 50 mg/mL (~124.86 mM) [1] [2]. Store powder at -20°C; prepared solutions at -80°C; avoid freeze-thaw cycles [1] [2].
In Vitro Bioactivity Inconsistent cell culture conditions; use of drug-resistant cell lines Use nanomolar concentrations (IC50 ~0.01-0.05 μM) [1]. Include multi-drug resistant (MDR) phenotype cell lines as controls [1].
In Vivo Dosing Poor bioavailability from low solubility For oral dosing, use suspensions in 0.5% CMC Na [2]. For injection, formulate per provided protocols (e.g., DMSO:Tween 80:Saline) [2].

Key Experimental Data and Protocols

For your reference, here is a summary of critical data:

In Vitro Antiproliferative Activity (IC50 values)

The following table lists IC50 values for this compound against various cancer cell lines after a 72-hour exposure, as determined by MTT assay [1].

Cell Line Origin / Type IC50 (μM)
MES-SA Human Uterine Sarcoma 0.01
P388 Mouse Lymphocytic Leukemia 0.01
DU-145 Human Prostate Cancer 0.05
HL-60 Human Promyelocytic Leukemia 0.05
MDA-MB-435 Human Melanoma (Breast Derivative) 0.05
MES-SA/Dx5 Multidrug-Resistant Human Uterine Sarcoma 0.05
In Vivo Formulation and Dosing

This compound has shown efficacy via both oral and intravenous routes in murine tumor models [1] [2].

  • Oral Administration (PO): Suspend this compound in 0.5% Carboxymethylcellulose sodium (CMC Na) [2].
  • Intravenous Injection (IV): Use a solution of DMSO : Tween 80 : Saline = 10 : 5 : 85 [2].
    • Preparation example: Add 100 μL of DMSO stock solution to 50 μL Tween 80, then mix with 850 μL saline [2].

Experimental Workflow and Mechanism Visualization

The following diagram outlines the key experimental workflow and cellular mechanism of action for this compound, which may help in planning and troubleshooting experiments.

rosabulin_workflow cluster_mechanism Cellular Mechanism of this compound CompoundPrep Compound Preparation InVitroAssay In Vitro Assay CompoundPrep->InVitroAssay Dilute in media MoA Mechanism of Action InVitroAssay->MoA Observe IC50 TubulinBinding TubulinBinding InVitroAssay->TubulinBinding InVivoStudy In Vivo Study MoA->InVivoStudy Confirm target engagement DataAnalysis Data Analysis InVivoStudy->DataAnalysis Collect tumor data Binds Binds Tubulin Tubulin , fillcolor= , fillcolor= InhibitAssembly Inhibits Microtubule Assembly CellCycleArrest G2/M Phase Cell Cycle Arrest InhibitAssembly->CellCycleArrest Apoptosis Induces Apoptosis CellCycleArrest->Apoptosis TubulinBinding->InhibitAssembly

Key Takeaways for Consistent Results

  • Start with a High-Quality Compound: Use this compound with a documented purity of ≥98% and adhere to strict storage and handling protocols [1] [2].
  • Standardize Critical Steps: Pay close attention to solubility, use consistent cell passage numbers, and rigorously apply formulation protocols.
  • Include Relevant Controls: Use multi-drug resistant (MDR) cell lines in your experiments, as this compound is known to be effective against them [1].

References

Rosabulin Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the storage guidelines for Rosabulin provided by chemical suppliers.

Form Storage Temperature Recommended Storage Duration
Powder -20°C 3 years [1]
Powder 4°C 2 years [1]
Solution (DMSO) -80°C 6 months [1] [2]
Solution (DMSO) -20°C 1 month [1] [2]

Reconstitution Note: this compound is typically dissolved in DMSO at a concentration of about 50 mg/mL (124.86 mM) [1] [2]. The solution should be prepared freshly for use in experiments, and repeated freeze-thaw cycles should be avoided to maintain stability [1].

Recommended Experimental Workflow

To ensure the integrity of your experiments, you can follow this general workflow for handling and testing this compound stock solutions:

rosabulin_workflow Start Prepare Stock Solution Store Aliquot & Store Per Guidelines Start->Store Use Use Fresh Thawed Aliquot Store->Use Test Perform Stability Test Discard Discard Old Solution Test->Discard If Degradation Detected Use->Test If Stability is Uncertain

Frequently Asked Questions

  • How can I tell if my this compound stock solution has degraded? While specific data for this compound is unavailable, general signs of compound degradation include a change in color (the solid is typically light yellow to green-yellow [1] [2]), the formation of precipitate, or a loss of biological activity in your assays.

  • What is the best practice for preparing stock solutions for long-term use? It is highly recommended to create single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the main stock, which is a primary cause of compound degradation and loss of potency.

Important Limitations & Suggestions

A key finding from the search is that "MedChemExpress (MCE) has not independently confirmed the accuracy of these methods" regarding the biological activity data for this compound [1]. This statement underscores that the provided storage information, while from a supplier, may not be fully verified.

To build a more complete stability profile, you could:

  • Consult Primary Literature: Search for peer-reviewed publications or patents that detail the use and handling of this compound (STA-5312) in laboratory studies.
  • Perform Your Own Stability Tests: If possible, use analytical techniques like HPLC to track the purity of your stock solution over time and under different storage conditions.
  • Contact the Supplier Directly: Reach out to the technical support teams of companies like MedChemExpress or InvivoChem for any unpublished data or recommendations.

References

Drug Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information for Rosabulin and paclitaxel.

Feature This compound Paclitaxel (Taxol)
Drug Class Microtubule inhibitor [1] Microtubule inhibitor, Taxane [2]
Mechanism of Action Inhibits microtubule assembly [1] Promotes microtubule assembly and stabilizes them, preventing depolymerization [2] [3] [4]
Administration Oral [1] Intravenous (IV) [2]
Research Stage Preclinical (In vitro & In vivo animal studies) [1] Approved for multiple cancers; decades of clinical use and data [2]
Efficacy Data (Human Trials) Not available Well-established efficacy in breast, ovarian, NSCLC, Kaposi's sarcoma, and others [2]
Known Resistance Mechanisms Information limited; active against some P-glycoprotein-expressing cell lines [1] Multiple known mechanisms (e.g., drug efflux pumps, β-tubulin mutations, apoptosis evasion) [3]

Detailed Mechanisms and Experimental Data

Mechanism of Action: A Shared Target, Different Approaches

Both drugs target microtubules but have opposing actions, as illustrated below.

G Microtubule_Dynamics Microtubule Dynamics Paclitaxel Paclitaxel Microtubule_Dynamics->Paclitaxel Stabilizes This compound This compound Microtubule_Dynamics->this compound Inhibits Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Paclitaxel->Mitotic_Arrest This compound->Mitotic_Arrest

  • Paclitaxel's Mechanism: It binds to the β-tubulin subunit in microtubules, promoting their assembly and hyper-stabilizing them. This prevents the normal disassembly required for cell division, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis) [2] [3] [4].
  • This compound's Mechanism: It acts as a microtubule-destabilizing agent. It inhibits the assembly of tubulin into microtubules, which also disrupts the formation of the mitotic spindle, causing cell cycle arrest and apoptosis [1].
Experimental & Clinical Efficacy Data

Paclitaxel Paclitaxel's efficacy is robustly documented. For example, a 2024 meta-analysis compared it with another microtubule inhibitor, eribulin, in breast cancer. The study concluded that both drugs showed no statistical difference in overall survival or disease control rate. However, their safety profiles differed, with paclitaxel being more associated with nervous system lesions (neuropathy) [5]. Another 2020 randomized phase II trial in operable breast cancer found that a paclitaxel-containing regimen resulted in a pathological complete response rate of 27%, significantly higher than the 5% observed with an eribulin-containing regimen [6].

This compound The data for this compound is confined to early research. In vitro studies show it has broad-spectrum antitumor activity with IC50 values in the nanomolar range against various cancer cell lines. It is also reported to be active against tumor cell lines that express P-glycoprotein, a common mediator of drug resistance [1]. In vivo studies in mouse models and human tumor xenografts have demonstrated antitumor activity [1], but no human trial data is available for a meaningful efficacy comparison.

Protocols for Sensitivity Testing

A functional ex vivo assay called the REMIT (REplication MITosis) assay has been developed and validated for microtubule-targeting agents like paclitaxel and eribulin [7]. This protocol could theoretically be adapted for testing this compound.

G A 1. Tumor Tissue Slicing B 2. Ex Vivo Drug Treatment (Paclitaxel, Eribulin, etc.) A->B C 3. Immunostaining B->C D 4. Imaging & Analysis C->D E 5. Calculate EdU/pH3 Ratio D->E

Detailed Workflow [7]:

  • Tissue Preparation: Generate thin slices from fresh patient-derived tumor xenograft (PDX) models or primary patient tumors.
  • Drug Treatment: Culture the tissue slices and treat them with a range of concentrations of the chemotherapeutic drug (e.g., Paclitaxel, Eribulin) for a set period (e.g., 3 days).
  • Staining: Simultaneously stain the tissue for:
    • EdU (5-ethynyl-2’-deoxyuridine): A thymidine analog incorporated during DNA synthesis, labeling replicating cells.
    • pH3 (phospho-Histone H3): A marker for cells in mitosis.
  • Quantification: Use fluorescence microscopy to count the number of EdU-positive and pH3-positive cells.
  • Sensitivity Metric: Calculate the EdU/pH3 ratio. A significant decrease in this ratio after treatment indicates that cells are entering mitosis but failing to complete it (mitotic arrest), predicting sensitivity to the drug.

Insights for Researchers

  • Consider the Alternative: Eribulin - For a comparison between a newer and a established microtubule inhibitor, you may find the data on Eribulin highly relevant. It is an FDA-approved drug for metastatic breast cancer with a different mechanism (inhibiting microtubule growth) and a distinct toxicity profile (more hematological toxicity vs. paclitaxel's neuropathy) [5] [7] [6].
  • Addressing Paclitaxel Resistance - Research into overcoming paclitaxel resistance is advanced, identifying key mechanisms like upregulation of efflux pumps (e.g., ABCB1), β-tubulin mutations, and impaired apoptosis [3]. This knowledge is crucial for developing next-generation therapeutics.
  • For well-understood mechanisms, clinical applications, and resistance profiles, paclitaxel has extensive data.
  • For a novel, orally-administered compound in preclinical stages, this compound represents a potential future direction, but its efficacy profile relative to standard drugs remains unknown.

References

Profile of Rosabulin as a Microtubule Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information gathered from the scientific literature regarding Rosabulin's mechanism and its documented activity against multidrug-resistant cells.

Attribute Description
Primary Mechanism Potent microtubule/tubulin inhibitor; binds to tubulin and inhibits its polymerization, disrupting the cell cytoskeleton and leading to cell cycle arrest. [1] [2] [3]
Multidrug Resistance (MDR) Activity Demonstrated activity against several tumor cell lines expressing moderate to high levels of P-glycoprotein (Pgp), a key driver of the multidrug resistance (MDR) phenotype. [1] [2]
Evidence of Overcoming MDR Shows anti-cancer activity against cell lines that are insensitive to other chemotherapeutics like Taxol, Vincristine, and Adriamycin (Doxorubicin), where Pgp activity is a major resistance mechanism. [2]
In Vivo Activity Has shown efficacy in several murine tumor models and human tumor xenografts, including models of drug-resistant tumors. [2]

Experimental Context and Methodologies

The search results provide some context on the types of experiments used to establish the kind of activity profile that this compound possesses. The methodologies below are generalized from studies on other tubulin inhibitors and drug resistance, which are relevant for understanding how this compound's claims are typically validated [4] [5].

  • In Vitro Antiproliferative Activity: This is a standard assay to determine a compound's ability to kill cancer cells. The Cell Counting Kit-8 (CCK-8) assay is often used, which relies on a reagent (WST-8) being reduced by mitochondrial dehydrogenases in live cells to produce a colored formazan. The intensity of color, measured by absorbance, is directly proportional to the number of living cells, allowing for the calculation of IC50 values (the concentration that inhibits cell growth by 50%) [4].
  • Tubulin Polymerization Inhibition Assay: This is a direct biochemical assay to confirm the mechanism of action. The test compound is incubated with purified tubulin, and the rate of microtubule assembly is monitored in real-time, often by measuring the increase in light absorbance or fluorescence. Inhibitors like this compound will show a delayed or reduced polymerization curve compared to a control [4].
  • Mechanism Studies for Apoptosis: To understand how cell death occurs, researchers often investigate:
    • Cell Cycle Analysis: Using flow cytometry to determine if cells are arrested in a specific phase (e.g., G2/M phase for tubulin inhibitors) [4].
    • Apoptosis Markers: Measuring the accumulation of Reactive Oxygen Species (ROS) and the collapse of the Mitochondrial Membrane Potential (MMP), both key early events in the apoptosis pathway [4].
  • Testing in MDR Models: The core evidence for overcoming multidrug resistance comes from comparing the compound's efficacy in parental cancer cell lines versus their drug-resistant counterparts. These resistant lines are often engineered to overexpress efflux pumps like P-glycoprotein (Pgp). A compound that remains potent in both sets of cells is considered less susceptible to this common resistance mechanism [5] [2].

The following diagram illustrates the logical workflow for experimentally characterizing a compound like this compound, from initial screening to establishing its MDR activity.

rosabulin_workflow Start In Vitro Cytotoxicity Screening MoA Mechanism of Action (MoA) Studies Start->MoA Sub1 • CCK-8/WST-8 Assay • IC50 Determination Start->Sub1 Apoptosis Apoptosis Pathway Investigation MoA->Apoptosis Sub2 • Tubulin Polymerization Assay • Cell Cycle (G2/M) Analysis MoA->Sub2 MDR MDR Activity Validation Apoptosis->MDR Sub3 • ROS Accumulation • Mitochondrial Membrane Potential Apoptosis->Sub3 Sub4 • P-glycoprotein (Pgp) Overexpressing Cell Lines • Resistance Factor Calculation MDR->Sub4

References

Colchicine Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Colchicine is a well-established tricyclic alkaloid derived from the Colchicum autumnale plant. It is primarily known for its anti-inflammatory effects and is FDA-approved for treating gout flares, Familial Mediterranean Fever (FMF), and, more recently, for reducing cardiovascular risk in adults with established atherosclerotic disease [1] [2] [3].

The table below summarizes key experimental data and established information on colchicine's mechanism, efficacy, and safety.

Aspect Details on Colchicine
Chemical Formula C22H25NO6 [1]
Primary Molecular Target Tubulin (β-tubulin chain) [1] [4]
Key Mechanism of Action Binds to soluble tubulin, inhibiting microtubule polymerization. Disrupts cellular processes like mitosis, cell migration, and inflammasome activation [1] [5] [3].
Primary Indications Gout; Familial Mediterranean Fever (FMF); Cardiovascular risk reduction (brand name Lodoco) [1] [2] [3].

| In Vitro Cytotoxicity (IC₅₀) | AT/RT Cancer Cells (in study): • 2D BT-12: 0.016 μM • 2D BT-16: 0.056 μM • 3D BT-12 spheroid: 0.004 μM • 3D BT-16 spheroid: 0.023 μM [6] | | Selectivity (Therapeutic Index) | Cytotoxicity (CC50) in normal human brain endothelial cells and astrocytes: >20 μM, indicating over two orders of magnitude selectivity versus AT/RT cancer cells [6]. | | Key Safety & Toxicity Concerns | Narrow therapeutic index; Gastrointestinal effects (dose-related diarrhea, nausea, vomiting); Potential for myelotoxicity, myopathy, and drug interactions (CYP3A4, P-gp) [1] [2] [3]. |

Experimental Protocol for Cytotoxicity Screening

The high-throughput screening method used to generate the IC₅₀ data for colchicine in atypical teratoid/rhabdoid tumors (AT/RTs) is outlined below [6]. This protocol can serve as a reference for standardizing comparisons with other compounds like Rosabulin.

  • 1. Cell Culture: Use relevant cancer cell lines. In the cited study, SMARCB1-deficient AT/RT cell lines BT-12 and BT-16 were cultured. These lines exhibit different baseline chemosensitivity, providing a broader view of compound efficacy [6].
  • 2. Assay Setup:
    • 2D Culture: Seed cells in standard monolayer culture.
    • 3D Spheroid Culture: Generate spheroids using low-adherence plates to better mimic solid tumor properties like drug resistance and layered cell structure [6].
  • 3. Compound Treatment: Treat both 2D and 3D models with a range of concentrations of the test compound (e.g., colchicine). Include controls (e.g., DMSO as a negative control, doxorubicin as a positive control) [6].
  • 4. Viability Measurement: After a defined incubation period (e.g., 72 hours), measure cell viability using a standard assay like CellTiter-Glo for 2D cultures and an ATP-based luminescence assay for 3D spheroids [6].
  • 5. Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀) using non-linear regression analysis of the dose-response curve [6].

Mechanism of Action Visualization

The following diagram illustrates the established mechanism of action for colchicine, focusing on its disruption of microtubule dynamics.

G Colchicine Colchicine TubulinDimer Free α/β-Tubulin Dimers Colchicine->TubulinDimer  Binds to MicrotubulePolymer Microtubule Polymerization Colchicine->MicrotubulePolymer  Inhibits TubulinDimer->MicrotubulePolymer Normal Process Microtubule Stable Microtubules MicrotubulePolymer->Microtubule CellularEffects Cellular Consequences MicrotubulePolymer->CellularEffects Disruption Leads To Mitosis Mitosis CellularEffects->Mitosis • Arrests Migration Migration CellularEffects->Migration • Inhibits Cell Signaling Signaling CellularEffects->Signaling • Alters Inflammatory

Suggestions for Locating this compound Data

To build a complete comparison guide, I suggest you try the following approaches to find information on this compound:

  • Search Specialized Databases: Query professional pharmaceutical and life science databases such as:
    • CAS SciFinder or CAS STNext
    • Thomson Reuters Integrity
    • PharmaProjects
  • Check Patent Filings: Search the USPTO, EPO, and WIPO databases for patents related to "this compound". Patent applications often contain detailed biological experimental data.
  • Review Scientific Literature: Conduct a targeted search on PubMed and Google Scholar using specific keywords like "this compound tubulin binding" or "this compound clinical trials".

References

Eribulin Mesylate: A Unique Microtubule-Targeting Agent

Author: Smolecule Technical Support Team. Date: February 2026

Eribulin is a synthetic analog of halichondrin B, a natural product derived from the marine sponge Halichondria okadai [1] [2]. Its mechanism of action is distinct from other classes of microtubule inhibitors.

  • Primary Mechanism: Eribulin is a microtubule-destabilizing agent that suppresses microtubule growth by binding with high affinity to the plus ends of microtubule protofilaments [1]. It inhibits tubulin polymerization without affecting depolymerization and sequesters tubulin into non-functional aggregates [2]. This action leads to irreversible mitotic blockade, cell cycle arrest at the G2/M phase, and ultimately, apoptosis [1] [2].
  • Key Differentiator: Unlike other agents like vinca alkaloids, eribulin has little effect on the microtubule-shortening rate and does not reduce the mean centromere separation distance during mitosis, indicating a distinct method of disrupting microtubule function [1].

The table below summarizes its key characteristics based on preclinical and clinical data.

Feature Description and Quantitative Data
Molecular Origin Synthetic analog of halichondrin B from marine sponge Halichondria okadai [1] [2].
Primary Molecular Target Binds to β-tubulin within the 'vinca domain', specifically at the plus ends of microtubules [1].
Effect on Microtubule Dynamics Suppresses microtubule growth rate & promotes pausing; minimal effect on shortening rate [1]. Average IC₅₀ across 8 human cancer cell lines: 1.8 nM [1].

| Clinical Efficacy (Metastatic Breast Cancer) | Overall Survival (OS): Improved median OS by 2.47 months vs. treatment of physician's choice in heavily pre-treated patients [3]. First-line HER2-negative MBC: Median PFS of 5.8 months, median OS of 35.9 months, ORR of 54.3% [4]. | | Common Adverse Events (Grade 3/4) | Neutropenia (29%-63%), leukopenia (21%-39%), fatigue (21%) [5] [4] [3]. | | Key Non-Mitotic Effects | Tumor vasculature remodeling, reversal of Epithelial-to-Mesenchymal Transition (EMT), reduced hypoxia [6]. |

Experimental Data and Methodologies

For researchers, the key experimental findings and protocols related to eribulin's mechanism are detailed below.

1. Microtubule Dynamics Assay

  • Objective: To visualize and quantify the real-time effect of eribulin on microtubule growth and shortening [1].
  • Protocol: Use purified bovine tubulin or live MCF7 cells expressing GFP-tubulin. Treat with eribulin (e.g., 1 nM for cells) and use time-lapse microscopy to trace single microtubules. Key parameters to measure are growth rate, shortening rate, and dynamicity (a composite parameter of all dynamic events) [1].
  • Key Finding: Eribulin (1 nM) strongly suppressed the microtubule growth rate in MCF7 cells but had little to no effect on the shortening rate, a profile distinct from vinblastine [1].

2. Tubulin Binding and Competition Assay

  • Objective: To characterize eribulin's binding site on tubulin and its affinity [1].
  • Protocol: Use radiolabeled eribulin and tubulin heterodimers. Perform competitive binding studies with other tubulin-binding agents like dolastatin 10 and vinca alkaloids. Analyze binding kinetics and conformational changes in tubulin [1] [2].
  • Key Finding: Eribulin binds within the vinca domain on β-tubulin but non-competitively inhibits the binding of vinca alkaloids, suggesting a distinct interaction [1]. It binds with high affinity to polymerized microtubules, with a maximum of approximately 14.7 molecules per microtubule [1].

3. In Vivo Antitumor Efficacy (Xenograft Models)

  • Objective: To evaluate the antitumor activity of eribulin against human tumor xenografts in mice [1].
  • Protocol: Implant human cancer cells (e.g., breast, colon, lung) into immunodeficient mice. Once tumors are established, administer eribulin intravenously at the maximum tolerated dose (MTD) on various schedules (e.g., q2d, q4d). Monitor tumor volume and body weight over time [1].
  • Key Finding: Eribulin demonstrated a wide spectrum of antitumor activity, causing tumor regression and elimination in various xenograft models, including those for breast cancer [1].

Eribulin's Multimodal Mechanism of Action

The following diagram synthesizes information from the search results to illustrate eribulin's primary and secondary mechanisms, highlighting what sets it apart from other microtubule inhibitors.

G cluster_mitotic Primary Antimitotic Mechanisms cluster_nonmitotic Secondary Non-Mitotic Mechanisms Eribulin Eribulin GrowthInhibition Inhibition of Microtubule Growth (Plus-End Binding) Eribulin->GrowthInhibition Aggregate Sequestration of Tubulin into Non-Functional Aggregates Eribulin->Aggregate Vasculature Tumor Vasculature Remodeling (Increased Perfusion, Reduced Hypoxia) Eribulin->Vasculature EMT Reversal of Epithelial-to- Mesenchymal Transition (EMT) Eribulin->EMT MitoticBlock Irreversible Mitotic Block Apoptosis Apoptosis MitoticBlock->Apoptosis GrowthInhibition->MitoticBlock Aggregate->MitoticBlock Vasculature->EMT Metastasis Reduced Metastatic Potential (Migration, Invasion) EMT->Metastasis

Guidance for Locating Information on Rosabulin

The search results do not contain information on "this compound," which prevents a direct comparison. To locate this information, you could try the following:

  • Refine Your Search: Use specialized scientific databases like PubMed, Scopus, or Google Scholar with specific search terms such as "this compound clinical trial", "this compound microtubule", or "STX-64 this compound" (if you know its development code).
  • Check Clinical Trial Registries: Search platforms like ClinicalTrials.gov or the EU Clinical Trials Register to see if this compound has been entered into any clinical studies.
  • Consult Pharmaceutical Patents: Searching patent databases using the compound name may reveal detailed pharmacological data from its developers.

References

Comparative Potency and Profile of Microtubule Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key information for Rosabulin and several other prominent microtubule inhibitors, highlighting their mechanisms, potency, and noted resistance profiles.

Drug Name Class / Type Primary Mechanism of Action Reported Potency (IC₅₀ or equivalent) Key Resistance Factors
This compound [1] Small-molecule Vascular Disrupting Agent Binds tubulin at colchicine site; inhibits microtubule assembly; disrupts tumor vasculature. [1] Nanomolar (nM) range against a wide range of cancer cell lines. [1] Active against P-glycoprotein (Pgp) overexpressing, multidrug-resistant (MDR) cell lines. [1]
Paclitaxel [2] [3] Taxane Binds tubulin, stabilizes microtubules, and inhibits disassembly, leading to mitotic arrest. [3] Efficacy shown in clinical combinations; specific IC₅₀ not detailed in results. [2] Drug resistance can undermine effectiveness. [3]
Docetaxel [4] Taxane Similar to Paclitaxel; microtubule stabilization. [4] N/A (Clinical use for various cancers) [4] N/A
Vinblastine [5] Vinca Alkaloid Binds tubulin, inhibits microtubule polymerization (destabilizing agent). [5] N/A (Established clinical drug) [5] Susceptible to Pgp efflux-mediated resistance. [5]
Ultra-Potent Vinblastine Analogues (e.g., C20' ureas) [5] [6] Modified Vinca Alkaloid Same as Vinblastine but with ~100x enhanced tubulin binding affinity. [5] Picomolar (pM) range (50-75 pM) against sensitive cell lines. [5] [6] Decreased susceptibility to Pgp efflux; active against vinblastine-resistant lines. [5] [6]

Detailed Experimental Data and Methodologies

For a rigorous comparison, understanding the experimental context behind the data is crucial.

This compound
  • In Vitro Anti-proliferative Assay: this compound's potency was determined by measuring the concentration that inhibits 50% of cancer cell proliferation (IC₅₀) across a panel of cancer cell lines. These assays demonstrated IC₅₀ values in the nanomolar range. [1]
  • Mechanism of Action Studies: Its binding to tubulin at the colchicine site was established, and its functional effect—inhibition of microtubule assembly—was confirmed in biochemical assays. [1] Its role as a vascular disrupting agent was demonstrated in vivo, where it caused rapid shutdown of tumor blood vessels, leading to ischemia and tumor necrosis. [1]
  • Multidrug Resistance (MDR) Assay: this compound was tested against tumor cell lines that express moderate to high levels of P-glycoprotein (Pgp), a common efflux pump responsible for multidrug resistance. It retained activity, indicating it is not effectively effluxed by Pgp. [1]
Ultra-Potent Vinblastine Analogues
  • In Vitro Tubulin Binding Affinity: The dramatically higher potency of analogues like compound 2 was quantified using competitive ligand binding assays. These showed the analogues displaced a fluorescently-labeled vinblastine probe from tubulin with approximately 100-fold greater affinity than the parent vinblastine molecule. [5]
  • Fixed-Cell Immunofluorescence: HeLa cells treated with these analogues showed a concentration-dependent mitotic block. The ultra-potent analogue 2 caused the same proportion of cells to be blocked in mitosis at 100-fold lower concentrations than vinblastine, directly correlating with the cell growth inhibition data. [5]
  • Live-Cell Fluorescence Microscopy: HeLa cells transfected with GFP-tubulin were treated with analogue 2 and monitored in real-time. Analysis revealed that the drug suppresses microtubule dynamics and increases the ratio of short versus long microtubules, inhibiting normal microtubule maturation without causing catastrophic depolymerization. [5]

Mechanisms of Action and Signaling Pathways

Microtubule inhibitors primarily act by disrupting the dynamic balance between tubulin dimers and microtubules, which is critical for cell division. They can be broadly categorized into stabilizers and destabilizers, as shown in the pathway below:

G cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers TubulinDimers Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization MitoticArrest Mitotic Arrest &⏐nCell Death TubulinDimers->MitoticArrest  Lack of Spindle⏐nDynamics Microtubules->TubulinDimers Depolymerization Microtubules->MitoticArrest  Excessive Stabilization⏐nDisrupted Function Paclitaxel Paclitaxel, Docetaxel Paclitaxel->Microtubules  Binds/Stabilizes This compound This compound This compound->TubulinDimers  Binds/Prevents⏐nPolymerization Vinblastine Vinblastine &⏐nAnalogues Vinblastine->TubulinDimers  Binds/Prevents⏐nPolymerization

Research Implications and Future Directions

The comparative data highlights distinct strategic advantages:

  • This compound offers a dual attack strategy by directly killing tumor cells and disrupting the tumor's blood supply (vascular targeting), while also showing promise in overcoming Pgp-mediated resistance. [1]
  • Ultra-potent vinblastine analogues represent a breakthrough in targeting the vinca alkaloid binding site, achieving extraordinary potency and significantly overcoming a major clinical limitation—resistance. Their sub-stoichiometric action suggests high efficiency in disrupting microtubule dynamics. [5] [6]
  • Paclitaxel Nanoformulations: While not more potent in terms of IC₅₀, advanced formulations (like albumin-bound nanoparticles or polymeric micelles) enhance drug delivery to tumors, improving therapeutic efficacy and safety in clinical use, which is a different but critical approach to enhancing drug performance. [3]

References

Rosabulin Profile and Antitumor Activity

Author: Smolecule Technical Support Team. Date: February 2026

Rosabulin is a potent, orally active small molecule that inhibits microtubule assembly, leading to cell cycle arrest and demonstrating broad-spectrum antitumor activity [1] [2] [3]. The following table summarizes its core characteristics and spectrum of activity.

Attribute Description
Drug Type Small molecule [4]
Mechanism of Action Microtubule inhibitor; binds to tubulin and suppresses microtubule assembly [1] [2]
Main Target Tubulin [2]
Broad-Spectrum Antitumor Activity Active against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, colon cancer, and uterine cancer [2]
MDR (Multi-Drug Resistance) Profile Active against tumor cell lines expressing moderate to high levels of P-glycoprotein (non-MDR phenotype) [1] [2]
Primary Biochemical Function Inhibition of microtubule assembly [1]
Cellular Outcome Arrest of the cell cycle [1]

Quantitative Activity Data

The potency of this compound has been demonstrated across various cancer cell lines and in vivo models, as shown in the table below.

Model System Experimental Findings & Activity Notes
In Vitro Anti-proliferative Activity IC₅₀ values in the nanomolar (nM) range [1] [2] Tested against blood and solid tumor cell lines [2]
In Vivo Activity Exhibited activity in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2] Effective via both oral and intravenous administration [2]

Experimental Protocols for Reference

The following methodologies are derived from experiments cited in the reference materials and can serve as a protocol guide [2].

In Vitro Anti-proliferation Assay
  • Purpose: To evaluate the compound's ability to inhibit the proliferation of various cancer cell lines.
  • Key Steps:
    • Cell Culture: Maintain a panel of cancer cell lines (e.g., leukemia, lymphoma, breast, colon, uterine) in appropriate culture media.
    • Compound Treatment: Treat cells with this compound across a range of concentrations.
    • Incubation & Measurement: Incubate for a defined period and use a standard cell viability assay (e.g., MTT, ATP-lite) to measure the number of viable cells.
    • Data Analysis: Calculate IC₅₀ values (the concentration that causes 50% inhibition of cell proliferation) from the dose-response curves.
In Vivo Efficacy Study in Xenograft Models
  • Purpose: To assess the antitumor efficacy of this compound in a live animal model.
  • Key Steps:
    • Model Establishment: Implant human tumor cells into immunodeficient mice to establish xenograft models.
    • Grouping & Dosing: Randomize mice into control and treatment groups. Administer this compound via the desired route (oral or intravenous) at predetermined doses and schedules.
    • Tumor Monitoring: Measure tumor volumes regularly with calipers.
    • Data Analysis: Compare the tumor growth in the treatment groups against the control group to evaluate efficacy. Track animal body weight as an indicator of compound toxicity.

Mechanism of Action Workflow

The diagram below illustrates the established mechanism of action for this compound and its cellular consequences.

rosabulin_mechanism This compound This compound Binds to Tubulin Binds to Tubulin This compound->Binds to Tubulin 1. Direct Action Microtubule Microtubule CellCycle CellCycle Proliferation Proliferation Inhibits Microtubule\nAssembly Inhibits Microtubule Assembly Binds to Tubulin->Inhibits Microtubule\nAssembly 2. Primary Effect Disrupts Cytoskeleton Disrupts Cytoskeleton Inhibits Microtubule\nAssembly->Disrupts Cytoskeleton 3. Cellular Disruption Cell Cycle Arrest Cell Cycle Arrest Disrupts Cytoskeleton->Cell Cycle Arrest 4. Consequences Damages Tumor\nVasculature Damages Tumor Vasculature Disrupts Cytoskeleton->Damages Tumor\nVasculature 3. Vascular Effect Inhibits Tumor Cell\nProliferation Inhibits Tumor Cell Proliferation Cell Cycle Arrest->Inhibits Tumor Cell\nProliferation 5. Final Outcome Reduces Tumor\nBlood Flow Reduces Tumor Blood Flow Damages Tumor\nVasculature->Reduces Tumor\nBlood Flow 4. Ischemia Triggers Tumor Cell\nDeath Triggers Tumor Cell Death Reduces Tumor\nBlood Flow->Triggers Tumor Cell\nDeath 5. Final Outcome

Diagram 1: Proposed mechanism of action of this compound, depicting its dual anti-tumor effects via direct action on tumor cells and disruption of tumor vasculature [1] [2].

Research Status and Considerations

  • Clinical Development Status: this compound has reached Phase 1 clinical trials for indications including Acute Myeloid Leukemia, various lymphomas, and Advanced Malignant Solid Neoplasms [4]. Its highest development phase is currently listed as "Pending Phase 1" [4].
  • Key Property: Its activity against multi-drug resistant cell lines makes it a particularly interesting candidate for further research [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

400.09939694 Da

Monoisotopic Mass

400.09939694 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6Z674O12T6

Pharmacology

Rosabulin is a small molecule vascular disrupting agent, with potential antimitotic and antineoplastic activities. Rosabulin binds to tubulin in a similar manner as colchicine and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest and blockage of cell division. By destroying proliferating vascular cells, blood flow to the tumor is reduced and eventually leads to a decrease in tumor cell proliferation.

Other CAS

501948-05-6

Wikipedia

Rosabulin

Dates

Last modified: 07-15-2023
1: Chen G, Wang ZQ, Jia JM. Three minor novel triterpenoids from the leaves of Diospyros kaki. Chem Pharm Bull (Tokyo). 2009 May;57(5):532-5. PubMed PMID: 19420791.
2: Park JC, Kim SC, Choi MR, Song SH, Yoo EJ, Kim SH, Miyashiro H, Hattori M. Anti-HIV protease activity from rosa family plant extracts and rosamultin from Rosa rugosa. J Med Food. 2005 Spring;8(1):107-9. PubMed PMID: 15857219.
3: Cheol Park J, Chul Kim S, Moon Hur J, Choi SH, Yeon Lee K, Won Choi J. Anti-hepatotoxic effects of Rosa rugosa root and its compound, rosamultin, in rats intoxicated with bromobenzene. J Med Food. 2004 Winter;7(4):436-41. PubMed PMID: 15671686.
4: Jung HJ, Nam JH, Choi J, Lee KT, Park HJ. 19Alpha-hydroxyursane-type triterpenoids: antinociceptive anti-inflammatory principles of the roots of Rosa rugosa. Biol Pharm Bull. 2005 Jan;28(1):101-4. PubMed PMID: 15635171.
5: Cho EJ, Yokozawa T, Rhyu DY, Kim HY, Shibahara N, Park JC. The inhibitory effects of 12 medicinal plants and their component compounds on lipid peroxidation. Am J Chin Med. 2003;31(6):907-17. PubMed PMID: 14992543.
6: Lu X, Xu W, Shen J, Han G. [Chemical studies on Campylotropis hirtella (Franch. Schindl.)]. Zhongguo Zhong Yao Za Zhi. 1997 Nov;22(11):680-2, 704. Chinese. PubMed PMID: 11243186.
7: Rücker G, Mayer R, Shin-Kim JS. [Triterpene saponins from the Chinese drug "Daxueteng" (Caulis sargentodoxae)]. Planta Med. 1991 Oct;57(5):468-70. German. PubMed PMID: 1798803.
8: Wang XY. [Effects of constituents of the roots of Rosa multiflora on hyperlipemia]. Zhong Yao Tong Bao. 1986 Jun;11(6):55-6. Chinese. PubMed PMID: 2948697.

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